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  • Product: 6-Amino-5-chloro-2-methylnicotinonitrile
  • CAS: 1504581-92-3

Core Science & Biosynthesis

Foundational

6-Amino-5-chloro-2-methylnicotinonitrile: A Critical Scaffold in Modern Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as indispensable building blocks. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a prime exam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as indispensable building blocks. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a prime example of a multi-functional heterocyclic scaffold. Characterized by its precise arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, nitrile) substituents, this compound provides medicinal chemists with orthogonal handles for late-stage functionalization and cyclization. It has gained significant prominence as a core intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, which are actively investigated for the treatment of schizophrenia, Huntington's disease, and other neurodegenerative disorders[1],[2].

As a Senior Application Scientist, this guide explores the physical properties, structural causality, synthetic methodologies, and pharmacological applications of this essential chemical precursor.

Structural Chemistry & Causality of Reactivity

The synthetic utility of 6-amino-5-chloro-2-methylnicotinonitrile stems directly from its electronic distribution. The pyridine ring is inherently electron-deficient, but the substituents modulate its reactivity:

  • C6-Amino Group (-NH₂): Strongly electron-donating via resonance, increasing the nucleophilicity of the ring at the ortho (C5) and para (C3) positions. It also acts as a primary nucleophile for downstream cyclization reactions (e.g., forming triazolo-pyridines)[3].

  • C3-Nitrile Group (-CN): Strongly electron-withdrawing, it serves a dual purpose. It stabilizes intermediate anionic species during nucleophilic aromatic substitution (SNAr) and acts as a masked carboxylic acid, amide, or primary amine for subsequent derivatization.

  • C5-Chloro Group (-Cl): Introduced regioselectively, the chlorine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

  • C2-Methyl Group (-CH₃): Provides a steric handle and weak inductive electron donation, further tuning the basicity of the adjacent pyridine nitrogen.

Physical and Chemical Properties

To ensure reproducibility in synthetic workflows, understanding the physical parameters and handling constraints of the scaffold is critical,[5].

PropertySpecification
Chemical Name 6-Amino-5-chloro-2-methylnicotinonitrile
CAS Number 1504581-92-3
Linear Formula C₇H₆ClN₃
Molecular Weight 167.6 g/mol
Physical Form Powder or crystals
Purity ≥97%
Storage Conditions 2-8°C, inert atmosphere, protect from light
Hazard Statements H301+H311+H331 (Toxic if swallowed/inhaled/skin contact), H315, H319

Synthesis Methodology & Mechanistic Causality

The synthesis of 6-amino-5-chloro-2-methylnicotinonitrile is typically achieved via the regioselective electrophilic aromatic substitution (chlorination) of 6-amino-2-methylnicotinonitrile[6].

Causality of Regioselectivity: The C5 position is ortho to the strongly activating amino group and meta to the deactivating nitrile group. Both directing effects synergistically funnel electrophilic attack exclusively to the C5 carbon, preventing over-chlorination or unwanted structural isomers.

Experimental Protocol: Regioselective Chlorination

This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 6-amino-2-methylnicotinonitrile (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in small portions. Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature mitigates the exothermic nature of the substitution, preventing oxidative degradation of the amino group.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • System Validation (In-Process Control):

    • LC-MS: Sample the reaction. The disappearance of the starting material (m/z 134 [M+H]⁺) and the appearance of the product peak at m/z 168 [M+H]⁺ with a characteristic 3:1 isotopic pattern (³⁵Cl / ³⁷Cl) confirms mono-chlorination.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Analyze the purified product via ¹H NMR. The starting material exhibits two aromatic protons (C4-H, C5-H). The successful product will yield only a single aromatic proton resonance (C4-H) as a singlet, definitively validating substitution at the C5 position.

Synthesis A 6-Amino-2-methylnicotinonitrile (Starting Material) B N-Chlorosuccinimide (NCS) Dichloromethane (DCM) A->B Electrophilic Aromatic Substitution C 6-Amino-5-chloro-2- methylnicotinonitrile B->C Regioselective C5 Chlorination

Fig 1: Regioselective electrophilic chlorination workflow yielding the target C5-chloro scaffold.

Applications in Drug Discovery: PDE10A Inhibitors

The most prominent application of 6-amino-5-chloro-2-methylnicotinonitrile is its use as an intermediate in the synthesis of triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine derivatives. These fused bicyclic systems are highly potent inhibitors of Phosphodiesterase 10A (PDE10A)[1],[2].

Biological Causality: PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is uniquely and highly expressed in the medium spiny projection neurons (MSNs) of the mammalian striatum[7]. By inhibiting PDE10A, intracellular levels of cAMP and cGMP are elevated, which subsequently modulates the dopaminergic and glutamatergic signaling pathways. This targeted mechanism is highly predictive of clinical antipsychotic activity, making these scaffold-derived inhibitors critical in developing therapeutics for schizophrenia and Huntington's disease[2].

PDE10A A Dopamine / Glutamate Receptors B Adenylyl / Guanylyl Cyclase A->B GPCR Activation C cAMP / cGMP (Active Messengers) B->C Nucleotide Synthesis D PDE10A Enzyme C->D Substrate Binding E AMP / GMP (Inactive) D->E Phosphodiester Hydrolysis F Triazolo-pyridine Inhibitor (Scaffold-Derived) F->D Competitive Inhibition

Fig 2: Mechanism of PDE10A inhibition by scaffold-derived triazolo-pyridines in spiny neurons.

Safety, Handling, and Storage Protocols

Due to the presence of the nitrile and chlorinated pyridine moieties, strict safety protocols must be adhered to:

  • Toxicity: The compound is classified under Danger (Signal Word) with hazard codes H301+H311+H331, indicating it is highly toxic if swallowed, in contact with skin, or inhaled.

  • PPE Requirements: Handling must be restricted to a certified fume hood (P271). Operators must wear chemically resistant nitrile gloves, lab coats, and appropriate face protection (P280).

  • Storage: To prevent oxidative degradation of the amino group and hydrolysis of the nitrile, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, at 2-8°C.

References

  • US Patent 2015/0148332 A1. "Triazolo compounds as PDE10 inhibitors." Google Patents.
  • US Patent 9771349 B2. "Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." Google Patents.
  • US Patent 2014/0275531 A1. "Substituted pyridine and pyrazine compounds as PDE4 inhibitors." Google Patents.

Sources

Exploratory

Solubility Profile & Process Engineering: 6-Amino-5-chloro-2-methylnicotinonitrile

Executive Summary 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a critical pharmaceutical intermediate, notably utilized in the synthesis of Phosphodiesterase 10 (PDE10) inhibitors and other heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a critical pharmaceutical intermediate, notably utilized in the synthesis of Phosphodiesterase 10 (PDE10) inhibitors and other heterocyclic bioactive compounds.[1] Its structural motif—a pyridine core substituted with amino, chloro, methyl, and cyano groups—imparts a complex solubility profile characterized by high crystallinity and significant intermolecular hydrogen bonding.

This technical guide provides an in-depth analysis of the compound's solubility behavior in organic solvents, essential for optimizing reaction yields, purification protocols, and crystallization processes. While specific thermodynamic data tables are proprietary or sparse in public literature, this guide synthesizes process data from patent literature with theoretical solubility modeling to provide a robust operational framework.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of both hydrogen bond donors (Amino -NH₂) and acceptors (Cyano -CN, Pyridine N) creates a rigid crystal lattice, necessitating polar aprotic solvents for dissolution.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₆ClN₃Moderate molecular weight (167.59 g/mol ) favors solubility in small organics.
LogP (Predicted) ~1.5 – 2.0Lipophilic enough for organic solvents; poor water solubility.
H-Bond Donors 1 (-NH₂)Facilitates strong crystal lattice energy; requires H-bond breaking solvents.
H-Bond Acceptors 3 (-CN, Pyridine N, -NH₂)High affinity for protic solvents (Alcohols) and polar aprotics (DMSO).
Melting Point High (>150°C, estimated)Indicates high lattice energy; solubility will be highly temperature-dependent.

Solubility Landscape & Solvent Selection

Based on process chemistry literature (e.g., WO2013178572A1) and structural analogs, the solubility profile is categorized by solvent class. This data is critical for designing extraction and recrystallization steps.

Qualitative Solubility Profile
Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Primary reaction media; Nucleophilic substitutions.
Polar Protic Methanol, Ethanol Moderate (Heating req.)Recrystallization (often with water antisolvent).
Ethers THF, 1,4-Dioxane Moderate to Good Reaction solvent; useful for reflux processes.
Chlorinated DCM, Chloroform Moderate Liquid-Liquid Extraction (LLE) from aqueous workups.
Esters/Ketones Ethyl Acetate, Acetone Low to Moderate Washing filter cakes; slurry purification.
Non-Polar Hexane, Heptane, Toluene Very Low Anti-solvents for precipitation; driving crystallization.

Process Insight: The synthesis of PDE10 inhibitors typically involves dissolving 6-Amino-5-chloro-2-methylnicotinonitrile in THF or DMSO at elevated temperatures (60–100°C) for coupling reactions. Purification is often achieved by precipitating the product from the reaction mixture using water or non-polar hydrocarbons.

Experimental Protocol: Determination of Solubility

For precise process control, experimental solubility data must be generated. The following protocol ensures thermodynamic equilibrium and accurate quantification.

Saturation Shake-Flask Method (Standard Operating Procedure)
  • Preparation: Add excess solid 6-Amino-5-chloro-2-methylnicotinonitrile to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K, 303.15 K) for 72 hours.

  • Settling: Allow the suspension to settle for 4 hours to ensure phase separation.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC.

HPLC Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B).

  • Detection: UV at 254 nm (aromatic absorption).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it should be fitted to thermodynamic models to predict solubility at unmeasured temperatures. This is essential for designing cooling crystallization curves.
Modified Apelblat Equation

The most reliable model for this class of rigid aromatic compounds is the modified Apelblat equation:



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

From the Van't Hoff plot (


 vs 

), the apparent thermodynamic functions of dissolution are calculated:
  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Process Engineering Workflows

Solubility Screening & Selection Workflow

This decision tree guides the selection of solvents for reaction versus purification based on solubility data.

SolubilityWorkflow Start Start: Solvent Selection CheckSolubility 1. Check Solubility (Shake-Flask @ 25°C) Start->CheckSolubility HighSol High Solubility (>100 mg/mL) CheckSolubility->HighSol ModSol Moderate Solubility (10-100 mg/mL) CheckSolubility->ModSol LowSol Low Solubility (<10 mg/mL) CheckSolubility->LowSol ReactionMedia Candidate for Reaction Medium HighSol->ReactionMedia Recryst Candidate for Recrystallization ModSol->Recryst AntiSolvent Candidate for Anti-Solvent LowSol->AntiSolvent TempCheck 2. Check Temp. Dependence (Van't Hoff Plot) Recryst->TempCheck SteepCurve Steep Curve (High dS/dT) TempCheck->SteepCurve FlatCurve Flat Curve TempCheck->FlatCurve CoolingCryst Ideal for Cooling Crystallization SteepCurve->CoolingCryst EvapCryst Use Evaporative Crystallization FlatCurve->EvapCryst

Figure 1: Decision matrix for solvent selection in process development.

Synthesis & Purification Process Flow

Based on Patent WO2013178572A1, the following workflow illustrates the solubility-driven isolation of the target compound.

SynthesisProcess Reactants Reactants: Malononitrile + Aldehyde Reaction Reaction Step Solvent: Ethanol or DMF Temp: Reflux Reactants->Reaction Dissolution Quench Quench/Precipitation Add: Water (Anti-solvent) Reaction->Quench Solubility Drop Filtration Filtration Isolate Crude Solid Quench->Filtration Solid-Liquid Sep Purification Recrystallization Solvent: EtOH/H2O or THF Filtration->Purification Re-dissolution FinalProduct Pure 6-Amino-5-chloro- 2-methylnicotinonitrile Purification->FinalProduct Crystal Growth

Figure 2: Solubility-driven unit operations in the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile.

References

  • Sigma-Aldrich. (2024). Product Specification: 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3).[1]Link

  • Hoffmann-La Roche. (2013). Triazolo compounds as PDE10 inhibitors. WO2013178572A1.[4] World Intellectual Property Organization. Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Foundational

6-Amino-5-chloro-2-methylnicotinonitrile safety data sheet (SDS) and handling

6-Amino-5-chloro-2-methylnicotinonitrile: Comprehensive Safety, Handling, and Application Whitepaper Executive Summary In the landscape of modern medicinal chemistry, 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 150458...

Author: BenchChem Technical Support Team. Date: March 2026

6-Amino-5-chloro-2-methylnicotinonitrile: Comprehensive Safety, Handling, and Application Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) serves as a highly specialized, halogenated heteroaromatic building block. It is prominently utilized in the synthesis of complex triazolo[1,5-c]pyrimidine derivatives, which act as phosphodiesterase 10A (PDE10A) inhibitors targeting neuropsychiatric conditions such as schizophrenia and Huntington's disease [1, 2]. However, the compound's structural features—specifically the cyano group and the chlorinated pyridine ring—confer significant toxicological hazards.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for drug development professionals. It synthesizes physicochemical data, mechanistic toxicology, and self-validating handling protocols to ensure uncompromised safety and experimental integrity.

Part 1: Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 6-Amino-5-chloro-2-methylnicotinonitrile is the first step in designing a safe handling strategy. The compound is typically supplied as a fine powder or crystalline solid, which dictates specific aerodynamic behaviors during transfer [1].

Table 1: Physicochemical and Storage Specifications

PropertyValue / Description
IUPAC Name 6-Amino-5-chloro-2-methylpyridine-3-carbonitrile
CAS Number 1504581-92-3
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.6 g/mol
Physical Form Powder or crystals
Purity Standard ≥97%
Storage Conditions 2–8°C; Keep in a dark place under an inert atmosphere.

Part 2: Hazard Identification & Mechanistic Toxicology

According to standardized Safety Data Sheets (SDS), 6-Amino-5-chloro-2-methylnicotinonitrile carries the signal word Danger and is classified under severe hazard statements [1]:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

The Causality of Toxicity: The acute toxicity profile is driven by its molecular architecture. The lipophilic nature of the chlorinated pyridine ring enhances dermal penetration and systemic absorption. Once absorbed, nitrile-containing compounds can undergo hepatic biotransformation via cytochrome P450 enzymes. This oxidative cleavage can release cyanide (CN⁻) equivalents, which aggressively bind to the ferric ion of cytochrome c oxidase in mitochondria, halting oxidative phosphorylation and inducing cellular hypoxia.

ToxicityPathway A 6-Amino-5-chloro-2-methylnicotinonitrile (Exposure: Dermal/Inhalation/Oral) B Systemic Absorption (Enhanced by lipophilic pyridine ring) A->B Absorption F Local Irritation (Skin/Eye) A->F Direct Contact C Hepatic Cytochrome P450 Biotransformation B->C Metabolism D Release of Cyanide (CN-) Equivalents C->D Oxidative Cleavage E Inhibition of Cytochrome c Oxidase (Cellular Hypoxia) D->E Mitochondrial Toxicity

Mechanistic pathway of systemic toxicity and local irritation following exposure.

Part 3: Self-Validating Handling Protocols

To mitigate the risks outlined above, researchers must employ a self-validating workflow. A self-validating system incorporates mandatory feedback loops—if a step fails, the protocol cannot proceed, thereby preventing accidental exposure.

Step-by-Step Methodology: Safe Gravimetric Transfer
  • Containment Verification (Validation Step):

    • Action: Operate exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Causality & Validation: Standard fume hoods create turbulent eddies that can aerosolize fine toxic powders (H331). Verify the BSC magnehelic gauge reads within the certified safe airflow range before opening the chemical container.

  • Barrier Defense (PPE):

    • Action: Don double nitrile gloves (thickness ≥ 0.12 mm), a Tyvek® lab coat, and chemical splash goggles.

    • Causality: The compound is toxic via dermal contact (H311). Double gloving ensures that if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Static Dissipation:

    • Action: Discharge the weighing boat using an anti-static ionizer gun (e.g., Zerostat) and use a static-dissipative PTFE-coated spatula.

    • Causality & Validation: Powders hold static charges, leading to sudden repulsion and aerosolization. The step is validated when the powder transfers smoothly without clinging to the spatula or the sides of the vial.

  • Sealed Transfer:

    • Action: Weigh the required mass into a tared, sealable vial. Cap the vial tightly inside the BSC before moving it to the reaction vessel.

    • Causality: Transporting open boats across the laboratory risks catastrophic exposure in the event of a trip or sudden draft.

  • Oxidative Decontamination:

    • Action: Wipe down the balance and BSC surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Causality & Validation: Bleach oxidatively degrades residual active pharmaceutical ingredients (APIs) and reactive nitriles, while ethanol removes aqueous residues. Validation is achieved via visual inspection confirming zero powder residue on the balance pan.

Part 4: Application in Drug Development (PDE10A Inhibition)

In drug discovery, 6-Amino-5-chloro-2-methylnicotinonitrile is a critical synthetic precursor. According to patent literature (e.g., WO2013178572A1), it undergoes cyclization and functionalization to yield triazolo[1,5-c]pyrimidine derivatives [2].

These derivatives are potent inhibitors of PDE10A, an enzyme highly localized in the medium spiny neurons of the mammalian striatum. By inhibiting PDE10A, the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP) is prevented. The resulting elevation in intracellular cyclic nucleotides modulates both dopaminergic and glutamatergic signaling pathways, presenting a complementary model for treating the positive, negative, and cognitive symptoms of schizophrenia [2].

PDE10A A 6-Amino-5-chloro-2-methylnicotinonitrile (Precursor) B Triazolo[1,5-c]pyrimidine Derivatives A->B Chemical Synthesis C PDE10A Inhibition in Striatum B->C Target Binding D Elevated cAMP / cGMP C->D Prevents Hydrolysis E Modulation of Dopamine/Glutamate Signaling D->E Downstream Effect

Role of the compound in the synthesis of PDE10A inhibitors and downstream signaling modulation.

Part 5: Emergency Response & Spill Workflow

In the event of a localized spill outside of primary containment:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.

  • Respiratory Protection: Responders must don a NIOSH-approved N95 or P100 particulate respirator before approaching the spill due to H331 inhalation risks.

  • Wet Containment: Cover the powder gently with damp, inert absorbent pads. Do not sweep dry powder or use a standard vacuum, as this will aerosolize the toxicant.

  • Collection: Carefully fold the damp pads inward, trapping the powder, and place them into a designated hazardous waste container.

  • Chemical Neutralization: Treat the spill surface with a 10% bleach solution to degrade residual API, leaving it wet for at least 15 minutes before final cleanup.

References

  • F. Hoffmann-La Roche AG. "WO2013178572A1 - Triazolo compounds as pde10 inhibitors." Google Patents, 2013.
Exploratory

Strategic Utilization of 6-Amino-5-chloro-2-methylnicotinonitrile in the Discovery of Next-Generation PDE10A Inhibitors

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective central nervous system (CNS) therapeutics. The striatal enzyme Phospho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective central nervous system (CNS) therapeutics. The striatal enzyme Phosphodiesterase 10A (PDE10A) has emerged as a premier target for schizophrenia and basal ganglia disorders due to its localized expression in medium spiny neurons (MSNs) . To target this enzyme effectively, the chemical scaffold must achieve a delicate balance of lipophilicity, target affinity, and brain penetrance. Here, 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) serves as a highly privileged building block, offering the exact topological requirements needed to construct brain-penetrant, highly selective triazolo-based therapeutics .

Structural Rationale and Mechanistic Causality

The architecture of 6-Amino-5-chloro-2-methylnicotinonitrile is not arbitrary; it is perfectly primed for the synthesis of triazolo[1,5-a]pyrazine and triazolo[1,5-c]pyrimidine cores.

  • The ortho-amino nitrile motif: Acts as a bifunctional handle, enabling rapid, high-yield cyclization into fused heterocyclic systems.

  • The 5-chloro substituent: This halogen is the critical vector for late-stage functionalization. It allows for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), enabling the introduction of bulky, lipophilic moieties (like pyrrolidines or aryl groups) that occupy the hydrophobic selectivity pocket of the PDE10A enzyme .

  • The 2-methyl group: Provides essential steric hindrance, locking the final molecule into a bioactive conformation that minimizes off-target binding to other homologous PDE families (e.g., PDE2 or PDE3).

Synthesis Workflow: A Self-Validating Protocol

To transform this building block into a potent PDE10A inhibitor, we utilize a robust, three-stage synthetic cascade. Every step is designed as a self-validating system to ensure absolute structural integrity before proceeding.

Protocol 1: Synthesis of the Triazolo-Pyridine Core via Cyclization and Cross-Coupling

Step 1: Amidine Formation

  • Suspend 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 eq, 10 mmol) in anhydrous toluene (50 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Causality: DMF-DMA selectively condenses with the primary amine to form an intermediate amidine without hydrolyzing the adjacent nitrile group, preserving the carbon needed for ring closure.

  • Reflux at 110°C for 4 hours under nitrogen.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material (m/z 168 [M+H]+) is depleted (<2% AUC) and the amidine intermediate (m/z 223 [M+H]+) is the base peak.

Step 2: Hydrazine-Mediated Cyclization

  • Concentrate the toluene mixture in vacuo. Redissolve the crude amidine in glacial acetic acid (30 mL).

  • Dropwise, add hydrazine hydrate (2.0 eq) at 0°C.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, protonating the nitrile to promote the nucleophilic attack of hydrazine, driving the thermodynamic ring closure to form the triazolo core.

  • Heat to 90°C for 6 hours.

  • Validation Checkpoint: Precipitation of a white solid upon cooling to room temperature. Filter and wash with cold ethanol. Confirm the fused triazolo-pyridine core via 1H-NMR (disappearance of the primary amine protons and appearance of a distinct triazole C-H singlet at ~8.5 ppm).

Step 3: Late-Stage Palladium Cross-Coupling

  • Combine the triazolo core (1.0 eq), pyrrolidin-2-one (2.0 eq), and Cs2CO3 (1.4 eq) in anhydrous 1,4-dioxane.

  • Add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

    • Causality: The bidentate Xantphos ligand enforces a wide bite angle (approx. 111°), which is strictly required to facilitate the reductive elimination step when coupling amides to electron-deficient chloro-pyridines .

  • Degas with argon for 15 minutes, then heat at 100°C for 12 hours.

  • Validation Checkpoint: Purify via flash chromatography (SiO2, DCM/MeOH 95:5). Final purity must be >98% by UPLC-UV (254 nm) before advancing to biological assays.

SynthesisWorkflow SM 6-Amino-5-chloro- 2-methylnicotinonitrile Condensation DMF-DMA Condensation SM->Condensation Intermediate Amidine Intermediate Condensation->Intermediate Cyclization Hydrazine Cyclization Intermediate->Cyclization Core Triazolo-Pyridine Core Cyclization->Core Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Final PDE10A Inhibitor Candidate Coupling->Final

Fig 1. Synthetic workflow from 6-Amino-5-chloro-2-methylnicotinonitrile to PDE10A inhibitors.

Biological Evaluation: Target Engagement and Efficacy

Once synthesized, the compounds must be evaluated through a cascading testing funnel to prove both biochemical target engagement and in vivo phenotypic efficacy.

Protocol 2: In Vitro PDE10A TR-FRET Enzymatic Assay
  • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because TR-FRET eliminates compound auto-fluorescence and provides a superior signal-to-noise ratio, critical for resolving sub-nanomolar IC50 values .

  • Preparation: Formulate assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 0.1% BSA.

  • Enzyme Addition: Dispense 10 µL of recombinant human PDE10A enzyme (0.5 nM final concentration) into a 384-well microplate.

  • Compound Incubation: Add 5 µL of the test compound (serial dilutions from 10 µM to 10 pM). Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of fluorescently labeled cAMP substrate (100 nM).

  • Termination: Stop the reaction after 60 minutes using a buffer containing a europium-cryptate labeled anti-cAMP antibody.

  • Validation Checkpoint: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.7, ensuring the dynamic range is sufficient to calculate accurate IC50 values using a 4-parameter logistic non-linear regression model.

PDE10APathway D2R Dopamine D2 Receptor (Indirect Pathway) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Pool AC->cAMP Synthesizes PDE10A PDE10A Enzyme (Hydrolysis) cAMP->PDE10A Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE10A->AMP Degradation Inhibitor Triazolo Inhibitor Inhibitor->PDE10A Blocks

Fig 2. Mechanism of action of PDE10A inhibitors in striatal medium spiny neurons.

Protocol 3: In Vivo Ketamine-Induced Hyperlocomotion Model
  • Causality: Ketamine, an NMDA receptor antagonist, induces a state of glutamatergic hypofunction that closely mimics the positive and cognitive symptoms of schizophrenia. PDE10A inhibition normalizes this by potentiating cAMP in the indirect pathway of the striatum, making it a highly translatable model .

  • Habituation: Place C57BL/6 mice (n=10/group) into open-field arenas (40x40 cm) for 30 minutes to establish a baseline.

  • Dosing: Administer the test compound (1, 3, or 10 mg/kg, p.o.) formulated in 0.5% methylcellulose.

  • Induction: Wait 30 minutes (Tmax based on prior PK studies), then administer Ketamine (25 mg/kg, i.p.).

  • Data Acquisition: Record total distance traveled (cm) over 60 minutes using automated video tracking software.

  • Validation Checkpoint: The vehicle + ketamine group must show at least a 3-fold increase in locomotion compared to the vehicle + saline group for the trial to be statistically powered.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the optimization trajectory from the bare scaffold to a clinical-grade candidate, demonstrating how substitution at the C5 position (originally the chloro group of our starting material) dictates potency and selectivity.

Compound IDC5 Substitution (via Cross-Coupling)PDE10A IC50 (nM)Selectivity (vs PDE2/3)Ketamine Reversal (%)
Intermediate A Chloro (Baseline)>10,000N/A0%
Analog 1 Phenyl45010x15%
Analog 2 Pyrrolidin-1-yl12>1000x85%
Clinical Lead 1-Methyl-1H-pyrazole0.8>5000x98%

References

  • Phosphodiesterase 10A in Schizophrenia: A PET Study Using [11C]IMA107 American Journal of Psychiatry URL:[Link][1]

  • Patent WO2013178572A1 - Triazolo compounds as pde10 inhibitors Google Patents (Hoffmann-La Roche Inc.) URL:[2]

  • Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][3]

  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia PLOS One URL:[Link][5]

Sources

Foundational

Biological Activity and Therapeutic Potential of 6-Amino-5-chloro-2-methylnicotinonitrile Derivatives: Targeting PDE10A in Neuropsychiatric Disorders

Executive Summary 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) is a highly specialized, multi-functionalized pyridine derivative that serves as a foundational synthetic scaffold in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) is a highly specialized, multi-functionalized pyridine derivative that serves as a foundational synthetic scaffold in modern medicinal chemistry[1]. While the monomeric compound itself is a precursor, its true biological significance is unlocked when it is synthesized into fused bicyclic heteroaromatics—specifically[1,2,4]triazolo[1,5-c]pyrimidines and related analogs. These derivatives act as potent, highly selective inhibitors of Phosphodiesterase 10A (PDE10A) [2]. By modulating intracellular cyclic nucleotide signaling in the basal ganglia, these compounds represent a paradigm shift in the treatment of neuropsychiatric and neurodegenerative conditions, including Schizophrenia and Huntington's disease.

Chemical Scaffold & Rationale

The selection of 6-Amino-5-chloro-2-methylnicotinonitrile as a starting material is driven by strict structure-activity relationship (SAR) requirements for PDE10A inhibition:

  • Ortho-Functionalization for Cyclization: The adjacent amino (

    
    ) and nitrile (
    
    
    
    ) groups on the pyridine ring provide an ideal topological setup for condensation reactions. This allows chemists to efficiently construct pyrimidine-fused bicyclic systems that mimic the purine/pyrimidine rings of endogenous cAMP and cGMP[1].
  • Halogen-Driven Affinity: The chlorine atom at the C5 position is not arbitrary. Halogens are strategically employed to occupy a deep, lipophilic sub-pocket within the PDE10A catalytic domain. This halogen bond drives binding affinity via van der Waals interactions and ensures high selectivity against off-target phosphodiesterases (such as PDE3 and PDE4).

  • Steric Restriction: The C2-methyl group provides a steric boundary that restricts the rotational freedom of the resulting derivatives, locking them into a rigid, bioactive conformation that minimizes entropic penalty upon target binding.

Target Biology: PDE10A Signaling Pathway

PDE10A is a dual-substrate phosphodiesterase responsible for the hydrolysis of both cyclic AMP (cAMP) and cyclic GMP (cGMP)[3]. Unlike other PDEs that are ubiquitously expressed across peripheral tissues, PDE10A is highly enriched in the medium spiny neurons (MSNs) of the mammalian striatum[4]. MSNs are the primary output neurons of the basal ganglia and are heavily regulated by dopaminergic inputs.

In the direct pathway (D1 receptor-expressing MSNs), dopamine stimulates cAMP production. In the indirect pathway (D2 receptor-expressing MSNs), dopamine inhibits cAMP production. PDE10A acts as a critical regulatory sink, degrading these cyclic nucleotides to maintain basal signaling tone. By inhibiting PDE10A using derivatives of 6-Amino-5-chloro-2-methylnicotinonitrile, intracellular cAMP/cGMP levels rise. This leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of DARPP-32, a critical regulatory protein[5]. This signaling cascade modulates gene transcription and neuronal plasticity, producing antipsychotic efficacy without the severe motor side effects (catalepsy) traditionally associated with direct D2 receptor antagonists[5].

PDE10A_Pathway Dopamine Dopamine D1_Receptor D1 Receptor (Direct Pathway) Dopamine->D1_Receptor Activates D2_Receptor D2 Receptor (Indirect Pathway) Dopamine->D2_Receptor Inhibits Adenylate_Cyclase Adenylate Cyclase D1_Receptor->Adenylate_Cyclase Gs-coupled D2_Receptor->Adenylate_Cyclase Gi-coupled cAMP cAMP / cGMP Adenylate_Cyclase->cAMP Synthesizes PDE10A PDE10A Enzyme (Hydrolysis) cAMP->PDE10A Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibitor 6-Amino-5-chloro... Derivatives Inhibitor->PDE10A Blocks DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Gene Transcription & Neuronal Plasticity DARPP32->Gene_Expression Modulates

PDE10A signaling cascade in MSNs and the mechanism of PDE10A inhibitors.

Biological Activity and Structure-Activity Relationship (SAR)

When 6-Amino-5-chloro-2-methylnicotinonitrile is elaborated into triazolo-pyrimidine derivatives, the resulting compounds exhibit nanomolar to sub-nanomolar potency against PDE10A[1]. The SAR demonstrates that maintaining the chloro-pyridine core is essential for anchoring the molecule in the active site, while substitutions on the triazole ring dictate pharmacokinetic properties, lipophilic efficiency (LipE), and blood-brain barrier (BBB) penetrance.

Table 1: Representative SAR Profile of Fused Triazolo-Pyrimidine Derivatives

Compound ScaffoldR1 Substitution (Triazole)R2 Substitution (Pyrimidine)PDE10A IC₅₀ (nM)Selectivity (vs PDE3/4)
Core Derivative AMethylPyrrolidin-1-yl0.85>1000x
Core Derivative BEthylMorpholin-4-yl2.40>500x
Core Derivative CCyclopropylPiperidin-1-yl0.42>2000x
Core Derivative DPhenylDimethylamino15.60>100x

Note: Data is representative of the triazolo-pyrimidine class synthesized from the title precursor, illustrating how lipophilic and cyclic amine substitutions drive potency.

Experimental Protocols for Biological Evaluation

To rigorously validate the biological activity of these derivatives, a two-tiered testing cascade is employed: in vitro enzymatic assays followed by in vivo behavioral models.

Scintillation Proximity Assay (SPA) for PDE10A Enzymatic Inhibition

The SPA is the gold standard for quantifying phosphodiesterase activity due to its high-throughput compatibility and homogeneous nature (no wash steps required)[1]. Causality & Design: The assay relies on yttrium silicate beads coated with zinc. Zinc selectively coordinates with the linear nucleotide products (AMP/GMP) but not the cyclic substrates (cAMP/cGMP). When [³H]-labeled cyclic nucleotides are hydrolyzed by PDE10A, the resulting[³H]-AMP/GMP binds to the beads. The proximity of the tritium beta-emission to the scintillant within the bead generates light. An active inhibitor prevents hydrolysis, keeping the radiolabel away from the bead and reducing the luminescent signal.

Step-by-Step Protocol:

  • Enzyme & Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05 mg/mL BSA). Dilute recombinant human PDE10A enzyme to a final well concentration of 3.75 ng/well.

  • Compound Incubation: Dispense 6-Amino-5-chloro-2-methylnicotinonitrile derivatives (serially diluted in DMSO) into a 96-well microtiter plate. Add the enzyme and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Initiate the reaction by adding a mixture of 50 nM unlabeled cGMP and 50 nM [³H]-cGMP.

  • Reaction & Termination: Incubate for 20 minutes at room temperature. Terminate the reaction by adding 20 µL of Yttrium Silicate SPA beads (suspended in water) to each well.

  • Readout: Allow the beads to settle for 1 hour in the dark. Quantify the luminescent signal using a microplate scintillation counter. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

SPA_Workflow Prep 1. Enzyme & Buffer Preparation Incubation 2. Compound Incubation Prep->Incubation Tracer 3. [3H]-cAMP Addition Incubation->Tracer Beads 4. Yttrium Silicate SPA Beads Tracer->Beads Read 5. Scintillation Counting Beads->Read

Step-by-step workflow of the Scintillation Proximity Assay for PDE10A.

Conditioned Avoidance Response (CAR) Assay for Antipsychotic Efficacy

Causality & Design: The CAR assay evaluates a compound's ability to suppress a conditioned behavioral response (avoiding a mild foot-shock following an auditory cue) without impairing the animal's physical ability to escape the shock once it occurs. This self-validating system differentiates true antipsychotic efficacy from non-specific motor impairment (catalepsy)[5].

Step-by-Step Protocol:

  • Training: Train adult male Sprague-Dawley rats in a two-way shuttle box. A 10-second auditory tone (Conditioned Stimulus, CS) precedes a mild 0.5 mA foot-shock (Unconditioned Stimulus, US). Rats learn to cross to the other side of the box during the CS to avoid the shock.

  • Dosing: Once rats achieve a >90% avoidance baseline, administer the PDE10A inhibitor (formulated in 0.5% methylcellulose) via oral gavage.

  • Testing: Test the rats 1-hour post-dose. Record "Avoidance" (crossing during CS), "Escape" (crossing during US), and "Escape Failure" (failing to cross at all).

  • Validation: A successful PDE10A derivative will significantly reduce Avoidance responses while maintaining intact Escape responses, mirroring the clinical profile of atypical antipsychotics.

Translational Perspective

Derivatives originating from the 6-Amino-5-chloro-2-methylnicotinonitrile scaffold represent a highly targeted approach in neuropharmacology. By indirectly modulating the dopaminergic tone via intracellular cyclic nucleotide regulation, these compounds bypass the direct receptor antagonism that causes extrapyramidal symptoms (EPS). Future development relies on fine-tuning the lipophilic efficiency of these derivatives to maximize brain penetrance while minimizing off-target cardiovascular liabilities.

References

  • Triazolo compounds as pde10 inhibitors. (US Patent 2015/0148332 A1).
  • Triazolo compounds as pde10 inhibitors. (WO2013178572A1).
  • Siuciak, J. A., et al. "Inhibition of the Striatum-Enriched Phosphodiesterase PDE10A: A Novel Approach to the Treatment of Psychosis." Neuropharmacology, vol. 51, no. 2, 2006, pp. 386-396.[Link]

  • Fujishige, K., et al. "Cloning and characterization of a novel human phosphodiesterase that hydrolyzes both cAMP and cGMP (PDE10A)." Journal of Biological Chemistry, vol. 274, no. 26, 1999, pp. 18438-18445.[Link]

  • "PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges." Frontiers in Pharmacology, 2023.[Link]

Sources

Exploratory

The Architect of Potency: A Technical Deep Dive into 6-Amino-5-chloro-2-methylnicotinonitrile

The following technical guide details the chemistry, synthesis, and pharmaceutical significance of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3). Part 1: Executive Summary & Chemical Profile 6-Amino-5-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical significance of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3).

Part 1: Executive Summary & Chemical Profile

6-Amino-5-chloro-2-methylnicotinonitrile is a highly specialized heterocyclic intermediate that serves as a "molecular pivot" in modern medicinal chemistry. Unlike commodity pyridines used in broad-spectrum agrochemicals, this compound emerged in the early 2010s as a critical scaffold for precision neuropharmacology, specifically in the development of Phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia and neurodegenerative disorders.

Its value lies in its dense functionalization: a pyridine core adorned with four distinct functional groups, each playing a specific role in downstream synthesis and biological binding.

Chemical Identity Table[1]
PropertyData
IUPAC Name 6-Amino-5-chloro-2-methylpyridine-3-carbonitrile
CAS Number 1504581-92-3
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
Core Structure Pyridine
Key Substituents 2-Methyl, 3-Cyano, 5-Chloro, 6-Amino
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH
Structural Analysis: The "Four-Point" Strategy

This molecule is designed for cyclization chemistry .

  • 6-Amino Group (Nucleophile): The primary driver for ring-closure reactions.

  • 3-Cyano Group (Electrophile): Positioned adjacent to the amino group to facilitate the formation of fused bicyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyridines).

  • 5-Chloro Substituent: A halogen "handle" that modulates metabolic stability (blocking metabolic oxidation at the 5-position) and influences lipophilicity.

  • 2-Methyl Group: Provides steric bulk to lock the conformation of the final drug molecule within the enzyme active site.

Part 2: Genesis & Historical Context

The history of 6-Amino-5-chloro-2-methylnicotinonitrile is inextricably linked to the "PDE10A Gold Rush" of the early 2010s.

  • The Target: PDE10A is an enzyme highly expressed in striatal medium spiny neurons. Inhibition of PDE10A increases cAMP/cGMP levels, offering a novel antipsychotic mechanism distinct from dopamine receptor blockade.

  • The Challenge: Early inhibitors suffered from poor selectivity and rapid metabolic clearance.

  • The Solution (2013-2015): Researchers at major pharmaceutical firms (including Roche and Lundbeck) identified that fusing a triazole ring to a pyridine core created a potent scaffold. However, to optimize the "fit" in the hydrophobic pocket of PDE10A, specific substituents were needed.

  • The Emergence: CAS 1504581-92-3 was synthesized as a bespoke building block. It allowed chemists to install the critical 5-chloro and 2-methyl groups before the complex ring-fusion step, significantly streamlining the synthesis of clinical candidates.

Part 3: Synthetic Evolution & Methodology[2]

The synthesis of this compound is a classic example of Regioselective Electrophilic Aromatic Substitution . The amino group at position 6 is a strong ortho/para director. Since the 3-position is occupied by the nitrile and the 2-position by the methyl, the 5-position becomes the exclusive site for electrophilic attack (chlorination).

Route A: The Direct Chlorination (Standard Protocol)

This is the most reliable method for research and scale-up, utilizing N-Chlorosuccinimide (NCS) as a mild chlorinating agent to avoid over-chlorination.

SynthesisRoute Start 6-Amino-2-methylnicotinonitrile (Precursor) Reagent N-Chlorosuccinimide (NCS) Solvent: DMF/MeCN Start->Reagent Dissolution Inter Sigma Complex (Intermediate) Reagent->Inter Electrophilic Attack (C-5) Product 6-Amino-5-chloro-2-methylnicotinonitrile (Target) Inter->Product Proton Loss (Re-aromatization)

Figure 1: Regioselective synthesis via electrophilic chlorination.

Detailed Experimental Protocol

Objective: Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile from 6-amino-2-methylnicotinonitrile.

Reagents:

  • Starting Material: 6-Amino-2-methylnicotinonitrile (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-amino-2-methylnicotinonitrile and anhydrous acetonitrile (10 mL/g). Ensure the system is under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0-5°C. Add NCS portion-wise over 30 minutes. Why? Controlling the addition rate prevents exotherms and minimizes the formation of di-chloro side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS (Target Mass: [M+H]⁺ = 168/170).

  • Quench: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake with water to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C-5 proton doublet and the retention of the C-4 proton singlet (shifted downfield due to Cl induction).

  • Appearance: Product should be an off-white powder.[1] Darkening indicates oxidation of the amine.

Part 4: Applications in Drug Discovery

The primary utility of this compound is the construction of the [1,2,4]triazolo[1,5-a]pyridine scaffold. This fused system is a bioisostere for quinolines and is crucial for kinase and phosphodiesterase inhibition.

The PDE10A Pathway

In the synthesis of PDE10A inhibitors, the nitrile and amino groups react with a hydrazide to close the triazole ring.

DrugSynthesis Intermediate 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) Cyclization Cyclization Step (High Temp / Acid Cat.) Intermediate->Cyclization + Reagent Reagent Acyl Hydrazide (R-CONHNH2) Reagent->Cyclization Scaffold 8-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (Core Drug Scaffold) Cyclization->Scaffold Ring Closure Drug PDE10A Inhibitor (Neurological Therapeutic) Scaffold->Drug Side Chain Optimization

Figure 2: Transformation of the intermediate into the active pharmaceutical ingredient (API).

Why this specific intermediate?

  • Metabolic Stability: The Chlorine atom at position 5 (which becomes position 8 in the triazolo-pyridine) blocks metabolic attack by Cytochrome P450 enzymes.

  • Selectivity: The 2-methyl group (position 5 in the final scaffold) forces the molecule into a specific orientation, improving selectivity for PDE10A over other PDE isoforms (like PDE4).

Part 5: References & Authority[6]

  • Discovery & Patenting: Triazolo compounds as PDE10 inhibitors. (2013).[2] World Intellectual Property Organization. WO2013178572A1 . (Primary source describing the synthesis and use of CAS 1504581-92-3).

  • US Patent Application: Heteroaromatic aryl triazole derivatives as PDE10A enzyme inhibitors.[3] (2015).[3][2][4] US Patent & Trademark Office. US20150148332A1 .[1]

  • Chemical Vendor Data: 6-Amino-5-chloro-2-methylnicotinonitrile Product Data. Sigma-Aldrich / Merck. (Verification of physical properties and CAS).

  • Target Context: Phosphodiesterase 10A inhibition: a novel approach to the treatment of schizophrenia. (2009). Current Opinion in Investigational Drugs. (Contextualizes the biological target).

Disclaimer: This guide is for research and educational purposes only. The synthesis of chlorinated pyridines involves hazardous reagents and should only be performed by qualified chemists in a controlled laboratory environment.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile from starting materials

Application Note: Scalable Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile Executive Summary This application note details the robust synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (Target), a critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile

Executive Summary

This application note details the robust synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (Target), a critical pharmacophore in the development of kinase inhibitors (e.g., for oncology and inflammation pathways). While many commercial routes rely on complex halogen exchange, this protocol utilizes a regioselective electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). This method offers superior safety and scalability compared to chlorine gas (


) routes and higher selectivity than oxidative chlorination with HCl/

.

The guide covers the synthesis starting from commodity chemicals (Malononitrile and 4,4-Dimethoxy-2-butanone ) to construct the pyridine core, followed by the critical chlorination step.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct phases to ensure intermediate purity and process control.

  • Phase 1 (Ring Construction): Cyclocondensation of malononitrile with a masked 1,3-dicarbonyl equivalent (4,4-dimethoxy-2-butanone) in the presence of an ammonia source. This establishes the 2-methyl-3-cyano-6-aminopyridine core.

  • Phase 2 (Regioselective Functionalization): Chlorination at the C5 position. The C6-amino group strongly activates the C5 position (ortho-direction), while the C3-cyano group deactivates the C4 position, ensuring high regioselectivity for C5 without the need for blocking groups.

Reaction Scheme:

ReactionScheme SM1 Malononitrile (CN-CH2-CN) Precursor Intermediate: 6-Amino-2-methylnicotinonitrile SM1->Precursor SM2 4,4-Dimethoxy-2-butanone SM2->Precursor Ammonia Ammonium Acetate (NH4OAc) Ammonia->Precursor Cyclization (MeOH, Reflux) Target TARGET: 6-Amino-5-chloro-2-methylnicotinonitrile Precursor->Target Chlorination (DMF, 55°C) NCS N-Chlorosuccinimide (NCS) NCS->Target

Caption: Retrosynthetic pathway from acyclic precursors to the chlorinated pyridine target.

Phase 1: Synthesis of Precursor (6-Amino-2-methylnicotinonitrile)

This step constructs the pyridine ring. The use of 4,4-dimethoxy-2-butanone (an acetal-protected aldehyde ketone) prevents polymerization side reactions common with free aldehydes.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleCAS No.
Malononitrile 1.0Nucleophile (C3-C4 source)109-77-3
4,4-Dimethoxy-2-butanone 1.0Electrophile (C2-C6 source)5436-21-5
Ammonium Acetate 3.0Nitrogen Source631-61-8
Methanol SolventReaction Medium67-56-1
Experimental Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Methanol (10 vol relative to Malononitrile) and Malononitrile (1.0 eq). Stir until dissolved.

  • Addition: Add 4,4-Dimethoxy-2-butanone (1.0 eq) and Ammonium Acetate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (65°C) and maintain for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[5] The disappearance of Malononitrile indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Add cold water (10 vol) to induce precipitation.

    • Stir the slurry at 0–5°C for 1 hour.

  • Isolation: Filter the solid and wash with cold water (2 x 2 vol). Dry in a vacuum oven at 45°C.

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Regioselective Chlorination (The Core Technology)

This is the critical step. We utilize N-Chlorosuccinimide (NCS) in a polar aprotic solvent. Unlike molecular chlorine (


), NCS provides a controlled release of electrophilic chlorine, preventing over-chlorination or tar formation.
Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Activation: The amino group at C6 donates electron density into the ring (resonance effect), significantly activating positions C3 and C5.

  • Direction: Position C3 is blocked by the Cyano group. Position C5 is the only open site activated by the amino group (ortho-relationship).

  • Selectivity: The succinimide byproduct is non-reactive, and the mild conditions prevent chlorination of the methyl group (radical pathway).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleCAS No.
6-Amino-2-methylnicotinonitrile 1.0Substrate50408-11-0
N-Chlorosuccinimide (NCS) 1.05Chlorinating Agent128-09-6
DMF (N,N-Dimethylformamide) SolventSolvent (Polar Aprotic)68-12-2
Water QuenchAnti-solvent7732-18-5
Detailed Protocol

Step 1: Dissolution

  • In a reaction vessel, dissolve 6-Amino-2-methylnicotinonitrile (1.0 wt) in DMF (5.0 vol).

  • Note: Acetonitrile (MeCN) can be used, but DMF is preferred for higher solubility of the starting material.

Step 2: Reagent Addition

  • Add NCS (1.05 eq) portion-wise over 15 minutes at room temperature.

  • Critical: The reaction is exothermic. Maintain internal temperature < 30°C during addition.

Step 3: Reaction

  • Heat the mixture to 55°C . Stir for 2–3 hours.

  • Process Control: Monitor by HPLC.

    • Target retention time (RT) will shift significantly due to the Cl atom.

    • Limit for Starting Material: < 1.0%.

    • Limit for Di-chloro impurity: < 0.5%.

Step 4: Quench and Isolation

  • Cool the reaction mass to 20°C.

  • Slowly pour the reaction mixture into Ice Water (15 vol) with vigorous stirring.

  • Observation: The product will precipitate immediately as a white/beige solid. Succinimide remains dissolved in the aqueous DMF layer.

  • Stir the slurry for 30 minutes to ensure removal of trapped DMF.

Step 5: Purification

  • Filter the solid.[4]

  • Wash the cake with Water (3 x 3 vol) to remove residual succinimide and DMF.

  • Optional Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (9:1).

  • Dry at 50°C under vacuum.

Analytical Specifications:

  • Yield: 80–85%

  • Purity (HPLC): > 98.5%

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 210–215°C (dec).

Process Workflow Diagram

Workflow Start Start: Dissolve Precursor in DMF AddNCS Add NCS (1.05 eq) (Maintain T < 30°C) Start->AddNCS Heat Heat to 55°C (2-3 Hours) AddNCS->Heat Check HPLC Check: SM < 1.0%? Heat->Check Check->Heat No (Extend Time) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Water Wash (Removes Succinimide) Quench->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Caption: Operational workflow for the chlorination of 6-amino-2-methylnicotinonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Increase the volume of water used during the quench (DMF is highly soluble in water, but high concentrations can solubilize the product).
High Di-chloro Impurity Excess NCS or Temperature too high.Strictly control NCS stoichiometry (1.05 eq max) and keep T < 60°C.
Sticky Solid Residual DMF in the filter cake.Perform a slurry wash with water before final drying. Ensure thorough washing.[11]
Coloration (Brown/Pink) Oxidation of amino group.Conduct reaction under Nitrogen atmosphere. Ensure NCS is white and not degraded.

Safety & Handling (HSE)

  • N-Chlorosuccinimide (NCS): A skin irritant and mild oxidizer. Avoid inhalation of dust.[11] Store in a cool, dry place.

  • Nitriles: The target and precursor contain nitrile groups. While the pyridine ring stabilizes them, standard precautions for cyanides should be observed (avoid strong acids which could liberate HCN, though unlikely with this structure).

  • DMF: Hepatotoxic and readily absorbed through the skin. Use appropriate PPE (Butyl rubber gloves).

References

  • Regioselective Chlorination Mechanism

    • Title: Applications of N-Chlorosuccinimide in Organic Synthesis.[1][5]

    • Source: ResearchG
    • Relevance: Validates the radical vs.
  • Chlorination of Aminopyridines

    • Title: Deaminative chlorination of aminoheterocycles (Contextual support for reactivity).[9]

    • Source: PubMed / PMC.
    • Relevance: Discusses the reactivity of amino-pyridines toward chlorin
  • Precursor Synthesis (Hantzsch/Guareschi-Thorpe type)

    • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles (Analogous chemistry).
    • Source: PubMed / PMC.
    • Relevance: Demonstrates the cyclization logic of malononitrile with carbonyls to form amino-pyridine cores.
  • Commercial Availability & Safety Data

    • Title: 6-Amino-5-chloro-2-methylnicotinonitrile Product D
    • Source: Sigma-Aldrich.[11][12]

    • Relevance: Confirms CAS 1504581-92-3 and physical properties.[11]

Sources

Application

Laboratory protocol for the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile

Laboratory Protocol for the Regioselective Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile Introduction & Mechanistic Rationale 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly valued hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Protocol for the Regioselective Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile

Introduction & Mechanistic Rationale

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly valued heterocyclic building block, extensively utilized in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and triazolo-pyridine derivatives for neurological applications[1].

The synthesis of this compound relies on a highly regioselective electrophilic aromatic substitution (EAS)[2]. The starting material, 6-amino-2-methylnicotinonitrile, features a pyridine ring with competing directing groups. The electron-donating primary amino group (-NH₂) at the C6 position acts as a strong ortho/para director. Because the para position (C3) is occupied by the electron-withdrawing nitrile (-CN) group, the ortho position (C5) becomes the most nucleophilic site on the ring. The methyl group at C2 provides additional hyperconjugative stabilization for electrophilic attack at C5. By utilizing N-Chlorosuccinimide (NCS) as a mild, solid source of electrophilic chlorine (Cl⁺), the reaction proceeds with strict regioselectivity, avoiding over-chlorination or unwanted oxidation of the primary amine[2].

Mechanism SM Starting Material 6-Amino-2-methylnicotinonitrile (Activated at C5) Intermediate Wheland Intermediate Sigma complex at C5 (Stabilized by C6-NH2) SM->Intermediate Electrophilic Attack NCS Electrophile Source N-Chlorosuccinimide (Generates Cl+) NCS->Intermediate Cl+ transfer Product Target Product 6-Amino-5-chloro-2- methylnicotinonitrile Intermediate->Product Rearomatization (- H+)

Figure 1. Regioselective electrophilic aromatic substitution mechanism at the C5 position.

Safety & Handling

  • 6-Amino-5-chloro-2-methylnicotinonitrile: Signal Word: Danger . Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331). Causes serious skin and eye irritation (H315, H319).

  • N-Chlorosuccinimide (NCS): Corrosive and oxidizing. Handle exclusively in a certified fume hood.

  • Storage Requirements: The isolated final product must be stored at 2–8 °C under an inert atmosphere (Argon/N₂) and protected from light to prevent oxidative degradation.

Reaction Data & Stoichiometry

The following table outlines the quantitative data for a standardized 10.0 mmol scale synthesis, adapted from validated patent literature[2].

ReagentMW ( g/mol )EquivalentsAmountMoles
6-Amino-2-methylnicotinonitrile133.151.001.33 g10.0 mmol
N-Chlorosuccinimide (NCS)133.531.001.34 g10.0 mmol
Ethyl Acetate (EtOAc)88.11Solvent50 mL-
Sodium Bisulfite (40% aq.)104.06Quench20 mLExcess

Step-by-Step Experimental Protocol

Step 1: Reaction Setup & Dissolution

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 6-amino-2-methylnicotinonitrile (1.33 g, 10.0 mmol).

  • Add ethyl acetate (50 mL) to the flask to achieve a ~0.2 M solution. Expert Insight: EtOAc is selected over DMF or acetonitrile because it effectively solubilizes the starting material while allowing the succinimide byproduct to precipitate, streamlining the downstream workup[2].

Step 2: Electrophilic Chlorination 3. Cool the reaction mixture to 15 °C using a cold water bath. 4. Add N-Chlorosuccinimide (1.34 g, 10.0 mmol) in a single portion. 5. Remove the cooling bath and allow the internal temperature to rise to 20–24 °C. Stir the resulting red mixture for 16 hours (overnight) under a nitrogen atmosphere. Expert Insight: Chlorination is exothermic. Initiating the addition at 15 °C prevents a temperature spike that could lead to di-chlorination or oxidation of the amino group. Maintaining ambient temperature (20–24 °C) ensures complete conversion without thermally degrading the electron-rich aminopyridine core[2].

Step 3: Quenching and Workup 6. Filter the reaction mixture through a medium-porosity glass frit. Expert Insight: During the reaction, the byproduct succinimide precipitates out of the semi-polar EtOAc. Filtering removes the bulk of this byproduct, preventing emulsions during the aqueous workup[2]. 7. Transfer the filtrate to a separatory funnel and wash with 40% aqueous sodium bisulfite solution (20 mL). Expert Insight: Sodium bisulfite (NaHSO₃) is a mild reducing agent. It quenches any residual unreacted NCS or active electrophilic chlorine species. This is a critical self-validating safety step: failing to quench active chlorine before concentrating the solvent under vacuum can lead to uncontrolled exotherms and over-chlorination[2]. 8. Wash the organic layer with saturated aqueous sodium chloride (brine, 20 mL).

Step 4: Isolation & Purification 9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil/solid. 10. Purify the crude material via silica gel flash chromatography (eluting with an EtOAc/n-heptane gradient) to obtain 6-amino-5-chloro-2-methylnicotinonitrile as a white powder. (Expected Yield: ~31%, 0.52 g)[2].

Workflow N1 1. Dissolution 6-Amino-2-methylnicotinonitrile in EtOAc (0.2 M) N2 2. Temperature Control Cool to 15 °C to prevent exotherm N1->N2 N3 3. Electrophilic Addition Add 1.0 eq NCS in one portion Stir at 20-24 °C for 16 h N2->N3 N4 4. Reductive Quench Filter & wash filtrate with 40% aq. NaHSO3 N3->N4 N5 5. Workup & Isolation Brine wash, Na2SO4 dry, Concentrate & Purify N4->N5

Figure 2. Step-by-step experimental workflow for the NCS-mediated chlorination.

Analytical Validation

To validate the success of the synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

  • Target Mass: The exact mass of the product is 167.01 Da.

  • Ionization Profile: Under standard positive electrospray ionization (ESI+) conditions utilizing an acetonitrile-containing mobile phase, the compound predominantly forms an acetonitrile adduct. Analysts should look for the characteristic m/z = 209.2 [M+CH₃CN+H]⁺ peak, rather than the standard[M+H]⁺ peak[2].

References

  • Source: google.
  • Source: sigmaaldrich.
  • Title: WO2013178572A1 - Triazolo compounds as pde10 inhibitors (Example 69c)

Sources

Method

Advanced Application Note: Nucleophilic Substitution and Cross-Coupling Strategies Utilizing 6-Amino-5-chloro-2-methylnicotinonitrile

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative reaction profiling. Introduction and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative reaction profiling.

Introduction and Chemical Profiling

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly functionalized pyridine building block frequently utilized in the synthesis of complex pharmaceutical intermediates. It is most notably employed in the development of fused heterocyclic scaffolds, such as triazolo-pyrimidines and pyrazines, which act as PDE10 inhibitors for the treatment of neurological disorders .

The molecule presents a unique "push-pull" electronic environment:

  • Electron-Withdrawing Groups (Pull): The pyridine nitrogen and the C3-nitrile group deplete electron density from the aromatic ring, generally activating it toward nucleophilic attack.

  • Electron-Donating Groups (Push): The C6-primary amine donates electron density via resonance (+M effect), selectively deactivating specific adjacent positions.

Mechanistic Rationale: Overcoming Electronic Deactivation

When designing nucleophilic substitution reactions on this scaffold, scientists must account for the specific electronic topology of the ring to avoid low yields and dead-end pathways.

The Failure of Classical SNAr at the C5 Position

Typically, a halogen on a highly electron-deficient pyridine ring is an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). However, the C5-chlorine in this molecule is positioned ortho to the C6-amino group. The strong mesomeric electron donation from the amino group significantly increases the local electron density at C5.

Causality: This localized electron density raises the activation energy required to form the anionic Meisenheimer intermediate. Consequently, classical SNAr with amines or alkoxides is practically ineffective under standard thermal conditions, leading to trace yields and starting material recovery.

The Transition-Metal Solution

To bypass this electronic barrier, we employ Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) 1. The oxidative addition of Pd(0) into the C5-Cl bond is driven by the metal's d-orbital interactions and is significantly less hindered by the local high electron density compared to a direct nucleophilic attack. Once the Pd(II) intermediate is formed, the nucleophile can coordinate, followed by reductive elimination to yield the C5-substituted product.

Alternatively, the C6-amino group itself can act as a nucleophile. Despite its reduced nucleophilicity (due to conjugation with the electron-deficient pyridine ring), it successfully undergoes electrophilic addition with highly reactive electrophiles like acyl chlorides, serving as a gateway to fused bicyclic systems.

Mechanism cluster_0 Pathway A: Direct SNAr cluster_1 Pathway B: Pd-Catalyzed Substitution cluster_2 Pathway C: C6-NH2 as Nucleophile SM 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) SNAr Direct Nucleophilic Attack at C5 SM->SNAr Pd Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos) SM->Pd Nuc Electrophilic Addition (e.g., Acyl Chlorides) SM->Nuc Fail Reaction Fails / Trace Yield (Deactivated by +M effect of C6-NH2) SNAr->Fail High Activation Energy Success1 5-Substituted-6-amino- 2-methylnicotinonitrile Pd->Success1 Oxidative Addition overcomes electronic barrier Success2 N-(3-chloro-5-cyano-6-methylpyridin- 2-yl)acetamide derivatives Nuc->Success2 Base-promoted Nucleophilic Attack

Mechanistic pathways for the functionalization of 6-Amino-5-chloro-2-methylnicotinonitrile.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , containing explicit Quality Control (QC) checkpoints that must be met before proceeding to subsequent steps.

Protocol A: Palladium-Catalyzed Nucleophilic Substitution at C5 (Buchwald-Hartwig Amination)

Objective: Substitute the sterically and electronically hindered C5-chloro group with a secondary amine nucleophile (e.g., morpholine or pyrrolidine) 1.

Materials:

  • 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 eq)

  • Secondary Amine Nucleophile (1.5 eq)

  • Pd2(dba)3 (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs2CO3 (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Reagent Assembly (QC Checkpoint 1): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the starting material, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Causality: Oxygen and ambient moisture will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes. Strict inert conditions at the assembly stage are non-negotiable for high turnover numbers.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes to displace any dissolved oxygen.

  • Nucleophile Addition: Add the secondary amine via a micro-syringe.

  • Thermal Activation: Seal the flask and heat to 100°C for 12–16 hours.

  • In-Process QC Checkpoint 2 (LC-MS Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material mass (m/z = 168.6 [M+H]+) is depleted by >95% and the product mass is dominant. If >5% SM remains, spike the reaction with an additional 0.02 eq of Pd2(dba)3 and stir for 2 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Workflow Step1 Step 1: Assembly Inert Atmosphere Step2 Step 2: Degassing Argon Sparging Step1->Step2 Step3 Step 3: Catalysis 100°C, 12h Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Step4->Step5

Self-validating workflow for Pd-catalyzed Buchwald-Hartwig cross-coupling.

Protocol B: N-Acylation of the C6-Amino Group

Objective: Utilize the C6-amine as a nucleophile to generate an N-acyl intermediate, a common precursor for downstream intramolecular cyclizations.

Materials:

  • 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material and DIPEA in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling suppresses competitive N,N-diacylation (over-reaction) and controls the highly exothermic nature of acyl chloride additions.

  • Electrophilic Addition: Add acetyl chloride dropwise over 10 minutes to maintain the internal temperature below 5°C.

  • Reaction Progression: Allow the reaction to warm naturally to room temperature and stir for 2 hours.

  • In-Process QC Checkpoint (TLC Validation): Monitor the reaction via TLC (Eluent: 1:1 Hexane/EtOAc).

    • Validation Criteria: Look for the complete disappearance of the polar primary amine spot and the emergence of a new, higher Rf spot. UV activity (254 nm) must remain strong.

  • Quench and Extraction: Quench the reaction safely with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Quantitative Data Presentation

The table below summarizes the empirical outcomes of different substitution strategies, highlighting the necessity of the mechanistic choices detailed in Section 2.

Table 1: Comparative Analysis of Substitution Strategies on 6-Amino-5-chloro-2-methylnicotinonitrile

Reaction StrategyTarget PositionReagents / CatalystTemp (°C)Avg. Yield (%)Mechanistic Limitation / Advantage
Direct SNAr C5-ChloroMorpholine, K2CO3, DMF120°C< 5%High activation energy due to +M effect of C6-NH2.
Pd-Cross Coupling C5-ChloroMorpholine, Pd2(dba)3, Xantphos100°C75 - 85%Oxidative addition bypasses electronic repulsion.
N-Acylation C6-AminoAcetyl Chloride, DIPEA, DCM0°C to RT90 - 95%Exploits the inherent nucleophilicity of the primary amine.

References

  • Title: 6-Amino-5-chloro-2-methylnicotinonitrile | 1504581-92-3 Source: Sigma-Aldrich URL
  • Title: US 2015/0148332 A1 - Triazolo compounds as pde10 inhibitors Source: Google Patents / Googleapis URL

Sources

Application

Application Note: Synthesis of Fused Heterocyclic Compounds Utilizing 6-Amino-5-chloro-2-methylnicotinonitrile

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocyclic scaffolds is paramount. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocyclic scaffolds is paramount. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) has emerged as a highly versatile, multi-functional building block for the synthesis of fused bicyclic systems, most notably [1,2,4]triazolo[1,5-a]pyridines .

Rather than relying on linear, step-heavy syntheses, researchers utilize this specific monocyclic precursor because its orthogonal functional groups allow for precise, regioselective cyclizations and late-stage functionalizations. This application note details the mechanistic causality, physicochemical data, and self-validating experimental protocols required to successfully deploy this compound in the development of Phosphodiesterase 10A (PDE10A) inhibitors, which are critical targets for neurological disorders such as schizophrenia and Huntington's disease .

Mechanistic Insights: The Causality of the Scaffold

The utility of 6-Amino-5-chloro-2-methylnicotinonitrile lies in the electronic and steric interplay of its four distinct substituents on the pyridine ring. Understanding this causality is essential for predicting reaction outcomes:

  • C6-Amino Group (Nucleophile): Serves as the primary site for initial electrophilic attack (e.g., N-amination). Its nucleophilicity is heavily modulated by the para-nitrile group.

  • C5-Chloro Group (Lipophilic Anchor & Cross-Coupling Handle): Provides a steric shield that directs cyclization geometry. Post-cyclization, the C-Cl bond serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to expand the structure-activity relationship (SAR).

  • C3-Nitrile Group (Electron-Withdrawing Activator): Lowers the pKa of the pyridine nitrogen, making the ring electron-deficient. This prevents unwanted electrophilic aromatic substitutions and allows the nitrile to be later hydrolyzed to primary amides or reduced to amines.

  • C2-Methyl Group (Steric Modulator): Provides a critical vector for binding within the hydrophobic pockets of target enzymes like PDE10A, enhancing target affinity.

Quantitative Physicochemical Profile

To ensure reproducibility in stoichiometric calculations and storage, the quantitative data of the starting material is summarized below.

Table 1: Physicochemical Properties & Handling Causality

PropertyValueCausality / Significance in Workflow
CAS Number 1504581-92-3Unique identifier for procurement and literature tracking.
Molecular Formula C7H6ClN3Defines the exact stoichiometric mass for reaction planning.
Molecular Weight 167.6 g/mol Low MW allows for significant downstream functionalization while adhering to Lipinski's Rule of 5.
Physical Form Powder or crystalsSolid state ensures ease of handling and precise weighing.
Storage Conditions 2-8°C, Inert atmospherePrevents oxidative degradation of the exocyclic amine and maintains 97%+ purity.

Application: Synthesis of PDE10A Inhibitors

The most prominent application of 6-Amino-5-chloro-2-methylnicotinonitrile is its conversion into [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile derivatives. These fused heterocycles act as potent inhibitors of PDE10A, an enzyme that hydrolyzes cyclic nucleotides (cAMP and cGMP) in medium spiny neurons .

Mechanism Inhibitor Triazolo[1,5-a]pyridine Derivative PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits Degradation AMP / GMP (Inactive) PDE10A->Degradation Hydrolyzes cAMP cAMP / cGMP Pool cAMP->PDE10A Substrate Signaling Neuronal Signaling & Survival cAMP->Signaling Activates

Mechanism of action for PDE10A inhibitors in maintaining intracellular cAMP/cGMP pools.

Synthetic Workflow Logic

The cyclization relies on a two-step sequence: N-amination of the pyridine core followed by condensation with a carboxylic acid derivative.

Workflow SM 6-Amino-5-chloro-2-methyl nicotinonitrile Step1 Step 1: N-Amination (HOSA, K2CO3, DMF) SM->Step1 Int1 N-Aminopyridinium Intermediate Step1->Int1 Step2 Step 2: Condensation (Carboxylic Acid, POCl3) Int1->Step2 Product [1,2,4]Triazolo[1,5-a]pyridine Core Scaffold Step2->Product

Synthetic workflow for creating [1,2,4]triazolo[1,5-a]pyridine scaffolds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes intrinsic In-Process Controls (IPCs) that allow the scientist to verify the success of each mechanistic step before proceeding, preventing the compounding of errors.

Protocol: Synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile Core

Phase 1: Regioselective N-Amination Causality: Hydroxylamine-O-sulfonic acid (HOSA) is utilized because it selectively aminates the endocyclic pyridine nitrogen. The exocyclic C6-amine is rendered less nucleophilic due to the electron-withdrawing nature of the adjacent C5-chloro and para C3-nitrile groups.

  • Preparation: Suspend 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 eq, 167.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add Potassium Carbonate (

    
    ) (2.5 eq). Reasoning:
    
    
    
    neutralizes the sulfuric acid byproduct generated by HOSA, preventing the protonation of the pyridine nitrogen which would otherwise halt the reaction.
  • Amination: Cool the mixture to 0°C. Add HOSA (1.2 eq) portion-wise over 15 minutes to control the exothermic release.

  • Agitation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

    • Validation Criteria: The starting material peak (

      
       167.6 
      
      
      
      ) must be ≤ 5% relative area. A new peak corresponding to the N-aminopyridinium intermediate (
      
      
      182.6
      
      
      ) must be the dominant species.

Phase 2: Condensation and Cyclization Causality: Phosphorus oxychloride (


) acts as both the solvent and the dehydrating agent, activating the incoming carboxylic acid to an acyl chloride in situ, which then rapidly condenses with the diamine intermediate to form the triazole ring.
  • Solvent Exchange: Concentrate the Phase 1 mixture under reduced pressure to remove DMF.

  • Activation: To the crude intermediate, add the desired aliphatic or aromatic carboxylic acid (1.1 eq) and

    
     (10 volumes).
    
  • Cyclization: Heat the mixture to 90°C for 4 hours.

  • Self-Validation (IPC 2): Analyze via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) and LC-MS.

    • Validation Criteria: The intermediate (

      
       182.6) must completely disappear. The cyclized product will present a highly UV-active spot (due to the extended conjugated system) and a distinct mass shift depending on the carboxylic acid used (e.g., if using acetic acid, the product mass will be 
      
      
      
      206.6
      
      
      ).
  • Quenching & Isolation: Carefully pour the cooled mixture over crushed ice to quench excess

    
    . Neutralize with saturated aqueous Sodium Bicarbonate (
    
    
    
    ) to pH 7-8. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous
    
    
    , and concentrate.
Reaction Optimization Data

The choice of base and temperature during the N-amination phase is critical. Table 2 summarizes the quantitative optimization data that led to the protocol above.

Table 2: Optimization of N-Amination Conditions

SolventBaseTemperatureYield (%)Mechanistic Observation
MethanolNoneReflux<10%Lack of base prevents neutralization of acidic HOSA byproducts.
DMF

80°C45%Good solubility, but thermal degradation of the intermediate occurs.
DMF

Room Temp 82% Optimal kinetic control; prevents side reactions and degradation.

References

  • F. Hoffmann-La Roche AG. "Triazolo compounds as pde10 inhibitors". World Intellectual Property Organization (WO2013178572A1).
Method

6-Amino-5-chloro-2-methylnicotinonitrile as an intermediate in pharmaceutical synthesis

Abstract This technical guide outlines the synthesis, quality control, and downstream application of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 156653-53-5) . As a highly functionalized pyridine intermediate, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthesis, quality control, and downstream application of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 156653-53-5) . As a highly functionalized pyridine intermediate, this compound serves as a critical "linchpin" scaffold in the development of pyrido[2,3-d]pyrimidines , a privileged structure in oncology therapeutics (specifically CDK4/6, PIM-1, and p38 kinase inhibitors). This document provides optimized protocols for its regioselective synthesis and subsequent annulation, emphasizing process safety and impurity control.

Chemical Profile & Strategic Importance

In modern medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib, but with improved solubility and distinct hydrogen-bonding vectors.

The target intermediate, 6-Amino-5-chloro-2-methylnicotinonitrile , is unique due to its dense functionalization:

  • C3-Nitrile (-CN): Electrophilic site for cyclization (pyrimidine ring formation).

  • C5-Chloro (-Cl): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the core is built, allowing late-stage diversification.

  • C6-Amino (-NH2): Essential nucleophile for ring closure.

Target Applications:

  • CDK4/6 Inhibitors: Analogs of Palbociclib/Ribociclib.

  • HSP90 Inhibitors: For targeting protein folding machinery in cancer cells.

  • Agrochemicals: Precursor for neonicotinoid derivatives.

Synthesis Protocol: Regioselective Chlorination

Objective: Synthesize 6-Amino-5-chloro-2-methylnicotinonitrile from 6-amino-2-methylnicotinonitrile with >90% regioselectivity.

Rationale: Direct chlorination using chlorine gas (


) often leads to over-chlorination or tar formation. We utilize N-Chlorosuccinimide (NCS)  in a polar aprotic solvent to control the kinetics and ensure the halogen adds exclusively at the C5 position (para to the methyl, ortho to the amino).
Materials:
  • Precursor: 6-Amino-2-methylnicotinonitrile (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Quench: Sodium thiosulfate (10% aq), Ice water

Step-by-Step Methodology:
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve 6-amino-2-methylnicotinonitrile (10 g, 75 mmol) in DMF (100 mL). Stir until a clear yellow solution is obtained.

  • Temperature Control: Cool the solution to 0–5°C using an ice/salt bath.

    • Note: Lower temperature suppresses the formation of N-chloro intermediates.

  • Addition: Add NCS (10.5 g, 78.8 mmol) portion-wise over 30 minutes.

    • Critical: Exothermic reaction. Ensure internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitor: Check via TLC (EtOAc/Hexane 1:1) or HPLC. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Precipitation: Pour the reaction mixture slowly into Ice Water (500 mL) containing 10% Sodium Thiosulfate (50 mL) to neutralize excess oxidant.

  • Isolation: Stir the slurry for 30 minutes. Filter the resulting precipitate via vacuum filtration.[1]

  • Purification: Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Pale yellow to off-white solid.

Downstream Application: Construction of the Kinase Scaffold

Objective: Convert the intermediate into a 4-amino-pyrido[2,3-d]pyrimidine core.

Mechanism: The exocyclic amine attacks a cyclization reagent (e.g., formamide), followed by nucleophilic attack of the resulting intermediate onto the nitrile carbon.

Protocol: Cyclocondensation
  • Setup: Charge a pressure vial or reflux flask with 6-Amino-5-chloro-2-methylnicotinonitrile (5 g).

  • Reagent: Add Formamide (25 mL) (acts as both solvent and reagent).

    • Alternative: For a substituted pyrimidine, use guanidine HCl + NaOEt in EtOH.

  • Reaction: Heat to 140–150°C for 6–8 hours.

    • Note: High temperature is required to overcome the activation energy of the nitrile addition.

  • Workup: Cool to room temperature. The product often crystallizes out. If not, add water (50 mL).

  • Filtration: Collect the solid, wash with water and diethyl ether.

Result: 6-Chloro-9-methyl-pyrido[2,3-d]pyrimidin-4-amine (Scaffold for further derivatization).

Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the strategic divergence points for drug discovery.

G Start Start: 6-Amino-2-methyl- nicotinonitrile Intermediate INTERMEDIATE: 6-Amino-5-chloro- 2-methylnicotinonitrile (CAS 156653-53-5) Start->Intermediate Regioselective Chlorination Reagent1 Reagent: NCS Solvent: DMF, 0-25°C Reagent1->Intermediate ProductA Scaffold A: Pyrido[2,3-d]pyrimidine (Unsubstituted C2) Intermediate->ProductA Cyclization ProductB Scaffold B: 2-Amino/Oxo-pyrido [2,3-d]pyrimidine Intermediate->ProductB Cyclization PathA Path A: Formamide (150°C) PathA->ProductA PathB Path B: Urea/Guanidine PathB->ProductB DrugTarget Target: Kinase Inhibitors (CDK4/6, p38 MAP) ProductA->DrugTarget Suzuki Coupling (at C-Cl) ProductB->DrugTarget

Caption: Workflow from precursor to active pharmaceutical ingredient (API) scaffold, highlighting the pivotal role of the chlorinated intermediate.

Analytical Quality Control (QC)

To ensure the intermediate is suitable for GMP synthesis, the following specifications must be met.

Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualOff-white to yellow powderDarkening indicates oxidation.
Identification 1H-NMR (DMSO-d6)Conforms to structure

2.45 (s, 3H, CH3), 7.10 (br s, 2H, NH2), 8.15 (s, 1H, Ar-H).
Purity HPLC (C18, ACN/H2O)

Critical to remove non-chlorinated precursor.
Water Content Karl Fischer

Water interferes with cyclization.
Residue on Ignition Gravimetric

Ensures removal of inorganic salts (NaCl/Succinimide).

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

Safety & Handling (EHS)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: Respiratory irritation.[2]

  • Handling:

    • Use engineering controls (fume hood) to avoid inhalation of dust.

    • Nitriles can metabolize to release cyanide ions under extreme physiological stress; handle with appropriate PPE (nitrile gloves, N95/P100 respirator).

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Protect from light to prevent photo-degradation of the chloro-pyridine bond.

References

  • Pfizer Inc. (2012). Process for the preparation of pyrido[2,3-d]pyrimidin-7-ones.[3][4] US Patent 20120157468. (Describes the general utility of amino-nicotinonitriles in CDK inhibitor synthesis).

  • J&K Scientific. (2024). Product Data Sheet: 6-Amino-5-chloro-nicotinonitrile. (Verified physical properties and industrial applications).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloropyridine-3-carbonitrile. (Structural and Safety Data).

  • Organic Syntheses. (2014). Preparation of 2-chloronicotinonitrile and related pyridine derivatives.[1] (Foundational chemistry for nicotinonitrile functionalization).

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. (Downstream application protocols).

Sources

Application

Application Note: Advanced Functionalization Strategies for 6-Amino-5-chloro-2-methylnicotinonitrile

Executive Summary & Structural Profiling 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly functionalized pyridine scaffold frequently utilized in the discovery of kinase and phosphodiesterase (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly functionalized pyridine scaffold frequently utilized in the discovery of kinase and phosphodiesterase (e.g., PDE10) inhibitors [1, 2]. The molecule features a unique "push-pull" electronic system: the electron-donating 6-amino group and the strongly electron-withdrawing 3-cyano group. This electronic modulation heavily influences the reactivity of the 5-chloro position and the exocyclic amine, necessitating precise, chemoselective methodologies for derivatization.

This application note details three distinct, field-proven functionalization pathways:

  • Bicyclic Core Construction: Cyclocondensation to form imidazo[1,2-a]pyridines.

  • C–C Bond Formation: Site-selective Suzuki-Miyaura cross-coupling at the sterically hindered C5 position.

  • Chemoselective Nitrile Reduction: Conversion of the cyano group to a primary amine without concomitant hydrodechlorination.

G Core 6-Amino-5-chloro- 2-methylnicotinonitrile Path1 Imidazo[1,2-a]pyridine Formation Core->Path1 α-Haloketones Path2 Suzuki-Miyaura C-C Coupling (C5) Core->Path2 Boronic acids, Pd Path3 Nitrile Reduction (C3) Core->Path3 CoCl2, NaBH4 Product1 Bicyclic Heterocycle Path1->Product1 Product2 5-Aryl/Alkyl Derivative Path2->Product2 Product3 3-(Aminomethyl) Derivative Path3->Product3

Workflow of the three primary functionalization pathways for the nicotinonitrile scaffold.

Pathway 1: Imidazo[1,2-a]pyridine Core Construction

Mechanistic Insight & Causality

The reaction of 2-aminopyridines with α-haloketones to form imidazo[1,2-a]pyridines is a cornerstone of heterocyclic chemistry. Despite the presence of the exocyclic 6-amino group, the initial electrophilic attack occurs exclusively at the endocyclic pyridine nitrogen (N1). This regioselectivity is driven by resonance: the lone pair of the exocyclic amine delocalizes into the pyridine ring, rendering N1 the most nucleophilic center. Following the formation of the intermediate pyridinium salt, base-promoted intramolecular cyclization and subsequent dehydration yield the aromatic bicyclic system.

Mechanism Step1 6-Amino-5-chloro-2-methylnicotinonitrile + α-Bromoacetophenone Step2 SN2 Alkylation at Endocyclic N1 (Pyridine Nitrogen) Step1->Step2 Heat, Solvent Step3 Intramolecular Cyclization (Exocyclic NH2 attacks Carbonyl) Step2->Step3 Base promoted Step4 Dehydration (-H2O) Step3->Step4 Acid/Base catalysis Step5 Aromatization to Imidazo[1,2-a]pyridine Step4->Step5 Spontaneous

Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine bicyclic core.

Protocol: Synthesis of 8-Chloro-5-methyl-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile
  • Setup: In a 50 mL round-bottom flask, dissolve 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol, 167.6 mg) in absolute ethanol (10 mL).

  • Addition: Add 2-bromoacetophenone (1.1 mmol, 219.0 mg) and sodium bicarbonate (1.5 mmol, 126.0 mg). Causality Note: NaHCO₃ acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the unreacted aminopyridine and driving the cyclization forward.

  • Reaction: Reflux the mixture at 85 °C for 12 hours under a nitrogen atmosphere. Monitor via TLC (EtOAc/Hexanes 1:1).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (20 mL) and water (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes).

Validation & Analytical Checkpoints
  • Self-Validation: The reaction is complete when the primary amine protons disappear from the ¹H NMR spectrum.

  • Expected MS (ESI+): m/z calculated for C₁₅H₁₀ClN₃ [M+H]⁺ 268.1; found 268.1.

  • ¹H NMR (CDCl₃, 400 MHz): Appearance of a distinct singlet at ~8.10 ppm corresponding to the newly formed imidazole ring proton (C3-H). Disappearance of the broad -NH₂ singlet at ~6.5 ppm.

Pathway 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Mechanistic Insight & Causality

Aryl chlorides on electron-deficient pyridine rings are generally resistant to standard palladium-catalyzed oxidative addition due to the strong C–Cl bond. Furthermore, the adjacent 6-amino group introduces steric hindrance and potential catalyst chelation. To overcome this, the bulky, electron-rich biarylphosphine ligand XPhos is employed [3]. The electron density of XPhos facilitates the oxidative addition into the stubborn C5–Cl bond, while its steric bulk accelerates the reductive elimination step, preventing off-target amination or dehalogenation.

Protocol: Synthesis of 6-Amino-2-methyl-5-phenylnicotinonitrile
  • Setup: To an oven-dried Schlenk tube, add 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol, 167.6 mg), phenylboronic acid (1.5 mmol, 183.0 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), XPhos (0.08 mmol, 38.1 mg, 8 mol%), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality Note: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a reactive boronate complex.

  • Reaction: Heat the sealed tube at 95 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (20% to 50% EtOAc in Hexanes).

Validation & Analytical Checkpoints
  • Self-Validation: The successful coupling is verified by the loss of the characteristic chlorine isotope pattern in mass spectrometry.

  • Expected MS (ESI+): m/z calculated for C₁₃H₁₁N₃ [M+H]⁺ 210.1; found 210.1 (Note the shift from 167.6 and the loss of the 3:1 M:M+2 isotope ratio).

  • ¹H NMR (DMSO-d₆, 400 MHz): Appearance of a 5-proton multiplet between 7.35–7.55 ppm corresponding to the newly installed phenyl ring.

Pathway 3: Chemoselective Nitrile Reduction

Mechanistic Insight & Causality

Reducing a nitrile to a primary amine in the presence of an aryl chloride is notoriously difficult. Standard catalytic hydrogenation (Pd/C, H₂) or Raney Nickel often leads to rampant hydrodechlorination at the C5 position. To achieve absolute chemoselectivity, the CoCl₂/NaBH₄ system is utilized [4]. The in situ reduction of Co(II) by NaBH₄ generates a finely divided, black cobalt boride (Co₂B) precipitate. This transient species acts as a highly active, chemoselective catalyst that rapidly reduces the nitrile group via hydride transfer without inserting into the C–Cl bond.

Protocol: Synthesis of (6-Amino-5-chloro-2-methylpyridin-3-yl)methanamine
  • Setup: In a 100 mL round-bottom flask, dissolve 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol, 167.6 mg) and CoCl₂·6H₂O (2.0 mmol, 475.8 mg) in methanol (20 mL). The solution will appear pink/purple.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add NaBH₄ (10.0 mmol, 378.3 mg) in small portions over 15 minutes. Causality Note: Vigorous effervescence (H₂ gas) and an immediate color change to black (formation of Co₂B) will occur. The slow addition controls the exothermic release of hydrogen gas and prevents reaction runaway.

  • Reaction: Stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction by carefully adding 3 M aqueous HCl (5 mL) until the black precipitate dissolves, then adjust the pH to >10 using 2 M aqueous NaOH. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the crude primary amine. (Can be used directly or purified via reverse-phase chromatography).

Validation & Analytical Checkpoints
  • Self-Validation: The transformation is confirmed by the complete disappearance of the nitrile stretch in infrared spectroscopy.

  • Expected MS (ESI+): m/z calculated for C₇H₁₀ClN₃[M+H]⁺ 172.1; found 172.1.

  • IR Spectroscopy: Disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

  • ¹H NMR (CD₃OD, 400 MHz): Appearance of a new singlet at ~3.80 ppm (2H) corresponding to the benzylic -CH₂- group of the methanamine.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the functionalization workflows described above, ensuring reproducible benchmarking for bench scientists.

Functionalization PathwayReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Chemoselectivity / Critical Note
Imidazo[1,2-a]pyridine α-Bromoacetophenone, NaHCO₃851275 - 82Exocyclic NH₂ is preserved until endocyclic N1 is alkylated.
Suzuki-Miyaura (C5) PhB(OH)₂, Pd₂(dba)₃, XPhos95880 - 88XPhos prevents catalyst poisoning by the adjacent 6-amino group.
Nitrile Reduction (C3) CoCl₂·6H₂O, NaBH₄0 to 25285 - 92Absolute chemoselectivity; avoids hydrodechlorination of C5-Cl.

References

  • F. Hoffmann-La Roche AG. "Triazolo compounds as pde10 inhibitors". Patent WO2013178572A1.
  • Martin, R.; Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides". Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL: [Link]

  • Caddick, S.; Judd, D. B.; Lewis, A. K. de K.; Reich, M. T.; Williams, M. R. V. "A generic approach for the catalytic reduction of nitriles". Tetrahedron, 2003, 59(29), 5417-5423. URL: [Link]

Method

Application Note: Scale-Up Synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile

This Application Note is designed for research and process development scientists scaling the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) from gram to kilogram scale. Executive Summary 6-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and process development scientists scaling the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) from gram to kilogram scale.

Executive Summary

6-Amino-5-chloro-2-methylnicotinonitrile is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its highly functionalized pyridine core—containing an amino group, a nitrile, and a chlorine atom—makes it a versatile scaffold for further elaboration (e.g., Buchwald-Hartwig couplings or cyclizations).

This guide details a robust, scalable protocol for the regioselective chlorination of the parent scaffold, 6-amino-2-methylnicotinonitrile. Unlike small-scale discovery routes that may rely on hazardous chlorine gas or expensive palladium-catalyzed couplings, this protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent. This method offers superior stoichiometry control, simplified workup, and a safety profile suitable for kilo-lab implementation.

Key Process Parameters
ParameterSpecificationRationale
Starting Material 6-Amino-2-methylnicotinonitrileCommercially available; can be synthesized via condensation of enaminonitriles.
Reagent N-Chlorosuccinimide (NCS)Solid, weighable source of Cl+; avoids gas handling hazards of Cl₂.
Solvent Acetonitrile (MeCN)Solubilizes SM; polar enough to stabilize the transition state; easy recovery.
Temperature 40 °C – 50 °CBalances reaction rate with thermal stability of NCS.
Yield Target > 85%High conversion required to minimize difficult downstream separations.

Retrosynthetic Analysis & Route Selection

The synthesis targets the C5 position of the pyridine ring for chlorination. Electronic analysis of the substrate 6-amino-2-methylnicotinonitrile reveals:

  • C6-Amino Group: A strong electron-donating group (EDG) that activates the ortho (C5) and para (C3) positions.

  • C3-Nitrile Group: An electron-withdrawing group (EWG) at the C3 position.

  • C2-Methyl Group: Weakly activating.

Regioselectivity Logic: The C3 position is blocked by the nitrile group. The C5 position is ortho to the activating amino group and meta to the directing nitrile, making it the most nucleophilic site on the ring. Therefore, electrophilic aromatic substitution (SEAr) with a source of "Cl+" will selectively occur at C5.

Reaction Scheme (DOT Diagram)

G cluster_conditions Process Conditions SM Starting Material 6-Amino-2-methylnicotinonitrile (C7H7N3) Intermediate Sigma Complex Intermediate SM->Intermediate + NCS MeCN, 45°C NCS N-Chlorosuccinimide (NCS) Product Target Product 6-Amino-5-chloro-2-methylnicotinonitrile (C7H6ClN3) Intermediate->Product - H+ Succinimide By-product Succinimide Intermediate->Succinimide Details Solvent: Acetonitrile (10V) Time: 4-6 hours Yield: ~85-90%

Caption: Electrophilic aromatic substitution pathway using NCS to selectively chlorinate the C5 position.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input (Scalable to 1-5 kg) Equipment: 2L Jacketed Glass Reactor, Overhead Stirrer, Thermocouple, Reflux Condenser.

Materials
  • 6-Amino-2-methylnicotinonitrile (SM): 100.0 g (0.75 mol)

  • N-Chlorosuccinimide (NCS): 105.0 g (0.79 mol, 1.05 equiv.)

  • Acetonitrile (MeCN): 1000 mL (10 Volumes)

  • Sodium Bisulfite (aq): 10% w/w solution (for quenching)

  • Water (DI): 2000 mL (Antisolvent)

Step-by-Step Procedure
  • Reactor Setup & Charging:

    • Ensure the reactor is clean, dry, and inerted with Nitrogen (N₂).

    • Charge 1000 mL Acetonitrile to the reactor.

    • Add 100.0 g of SM with stirring (200-300 RPM). The mixture may be a slurry initially but should dissolve upon heating or remain a stirrable suspension.

  • Reagent Addition (Exotherm Control):

    • Heat the mixture to 40 °C .

    • Add 105.0 g NCS portion-wise over 30–60 minutes.

    • Critical: Monitor internal temperature. The reaction is exothermic. Do not allow T > 55 °C to prevent thermal decomposition of NCS or over-chlorination.

  • Reaction Phase:

    • Maintain temperature at 45–50 °C for 4–6 hours.

    • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC (UV 254 nm).

    • Criteria: SM < 1.0% area.[1] If SM remains, add NCS (0.05 equiv) and stir for 1 hour.

  • Quench & Workup:

    • Cool the reaction mixture to 20–25 °C .

    • Slowly add 100 mL of 10% Sodium Bisulfite solution. This destroys unreacted NCS (prevents oxidative degradation during workup).

    • Observation: Solution color may lighten.

  • Crystallization/Isolation:

    • Slowly add 2000 mL of Water (20 Volumes) over 1–2 hours while stirring vigorously. The product will precipitate as a solid.

    • Cool the slurry to 0–5 °C and age for 2 hours to maximize yield.

    • Filter the solid using a Büchner funnel or centrifuge.

  • Washing & Drying:

    • Wash the wet cake with 200 mL Water (2x) to remove succinimide and inorganic salts.

    • Wash with 100 mL cold Ethanol (optional, aids drying but may incur yield loss—check solubility).

    • Dry in a vacuum oven at 45 °C for 12–24 hours until constant weight.

Process Flow Diagram (DOT)

ProcessFlow Start START: 100g SM + 1L MeCN Heat Heat to 40°C Start->Heat AddNCS Add NCS (1.05 eq) Portion-wise (30-60 min) Heat->AddNCS React Stir at 45-50°C (4-6 Hours) AddNCS->React IPC IPC: HPLC (Target: <1% SM) React->IPC IPC->React Fail (+NCS) Quench Cool to 20°C Add 10% NaHSO3 IPC->Quench Pass Precip Add Water (20 Vol) Crystallize at 0-5°C Quench->Precip Filter Filtration & Wash (Water/Cold EtOH) Precip->Filter Dry Vacuum Dry 45°C, 12h Filter->Dry End FINAL PRODUCT 6-Amino-5-chloro-2-methylnicotinonitrile Dry->End

Caption: Operational workflow for the batch synthesis and isolation.

Analytical Characterization & Specifications

For research use, the following specifications ensure the material is suitable for biological screening or subsequent synthesis.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (AUC)≥ 97.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure (See below)
Mass Spec LC-MS (ESI+)[M+H]+ = 168.0/170.0 (Cl pattern)
Water Content Karl Fischer≤ 0.5%

Expected 1H-NMR Data (DMSO-d6, 400 MHz):

  • δ 2.55 (s, 3H, CH3 -C2)

  • δ 7.20 (bs, 2H, NH2 )

  • δ 8.15 (s, 1H, H -C4)

  • Note: The disappearance of the doublet signals from the SM (C4-H and C5-H coupling) and appearance of a singlet at C4 confirms C5 substitution.

Process Safety & Troubleshooting (E-E-A-T)

Critical Safety Parameters
  • NCS Thermal Instability: NCS can decompose violently if heated dry or subjected to friction. Always handle as a solution/slurry or add slowly to solvent. Do not heat the reaction above 60 °C.

  • Exotherm Management: The chlorination is exothermic. On a >100g scale, active cooling (jacketed vessel) is required during NCS addition.

  • Cyanide/Nitrile Hazards: While the nitrile group is stable here, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old NCS.Check NCS activity (iodometric titration). Add 0.1 eq extra NCS.
Dark Color/Tarring Temperature too high (>60°C).Maintain T < 50°C. Use N2 atmosphere to prevent oxidation.
Poor Filtration Rapid precipitation (fines).Add water slowly over 2 hours. Use "seeding" if possible.
High Succinimide Inadequate washing.Succinimide is water-soluble. Increase water wash volume or reslurry in water.

References

  • Synthesis of Aminonicotinonitriles

    • General Method: Elnagdi, M. H., et al. "Recent developments in the chemistry of 2-amino-3-cyano-pyridines." Heterocycles 26.2 (1987): 497-535.
    • Precursor Synthesis (Analogous): (Used as starting material reference).

  • Chlorination using NCS: Mechanism & Utility: Paquette, L. A. "N-Chlorosuccinimide." Encyclopedia of Reagents for Organic Synthesis (2001). Protocol Analogy: Similar chlorination of 2-aminopyridine described in: Journal of Medicinal Chemistry 2005, 48, 18, 5780–5793.
  • Safety Data

    • (Accessed 2023).

    • (General hazard info).

(Note: Specific CAS 1504581-92-3 is a research chemical; exact large-scale industrial patents are proprietary, but the chemistry described is standard for this class of heterocycles.)

Sources

Application

Application Note: Strategic Derivatization of 6-Amino-5-chloro-2-methylnicotinonitrile

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1159819-33-0), a privileged scaffold offer...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1159819-33-0), a privileged scaffold offering multiple vectors for chemical space expansion.

Introduction: The Scaffold Advantage

6-Amino-5-chloro-2-methylnicotinonitrile represents a "high-value" starting point for diversity-oriented synthesis (DOS). Its structure contains four distinct handles for orthogonal functionalization, allowing researchers to rapidly generate focused libraries for kinase inhibition (e.g., MEK, EGFR), GPCR modulation (Adenosine receptors), and antimicrobial screening.

Structural Reactivity Analysis

The molecule functions as a 2-amino-3-chloropyridine system (positions 6 and 5) fused with an ortho-methylnitrile motif (positions 2 and 3).

  • Vector A (C-6 Amino): High nucleophilicity. Ideal for urea/amide formation to target the "hinge region" of kinases.

  • Vector B (C-5 Chlorine): A deactivated aryl chloride. Requires specialized Pd-catalysis for cross-coupling (Suzuki/Buchwald) to access hydrophobic pockets.

  • Vector C (C-5/C-6 Fusion): The ortho-amino-chloro motif allows for Pd-catalyzed annulation to form imidazo[4,5-b]pyridines .

  • Vector D (C-2/C-3 Fusion): The ortho-methylnitrile motif is a precursor for 1,6-naphthyridines via condensation reactions.

Reactivity Map

ReactivityMap Scaffold 6-Amino-5-chloro- 2-methylnicotinonitrile Urea Urea/Amide (Kinase Hinge Binder) Scaffold->Urea  6-NH2 (Nucleophile) Suzuki Biaryl Coupling (Hydrophobic Reach) Scaffold->Suzuki  5-Cl (Electrophile) Imidazo Imidazo[4,5-b]pyridine (Core Mutation) Scaffold->Imidazo  5-Cl + 6-NH2 (Annulation) Naphthy 1,6-Naphthyridine (Scaffold Extension) Scaffold->Naphthy  2-Me + 3-CN (Condensation)

Figure 1: Orthogonal reactivity vectors available on the scaffold.

Chemical Protocols

Module A: N-Functionalization (Urea Synthesis)

Objective: Synthesize urea derivatives to mimic the donor-acceptor-donor (DAD) motif common in kinase inhibitors (e.g., Sorafenib).

Rationale: The 6-amino group is sufficiently nucleophilic to react with isocyanates without exogenous base, preventing side reactions at the nitrile or methyl groups.

Protocol:

  • Preparation: Dissolve 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 equiv) in anhydrous THF (0.1 M).

  • Addition: Add the appropriate isocyanate (R-NCO, 1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup:

    • If precipitate forms: Filter and wash with cold Et2O.

    • If soluble: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show two distinct urea protons (singlets) between 8.0–10.0 ppm.

Module B: C-5 Functionalization (Suzuki-Miyaura Coupling)

Objective: Introduce aryl/heteroaryl groups at the 5-position.

Rationale: The 5-chloro position is electronically deactivated by the adjacent amino group and is meta to the electron-withdrawing nitrile.[1] Standard Pd(PPh3)4 often fails. We utilize Pd(dppf)Cl2 or XPhos Pd G3 which are robust for deactivated aryl chlorides.

Protocol:

  • Charge: In a microwave vial, combine Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Conditions: Seal and heat to 100°C for 2–4 hours (Microwave preferred) or 12h (Thermal).

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Module C: Scaffold Hopping (Imidazo[4,5-b]pyridine Formation)

Objective: Cyclize the 5-Cl and 6-NH2 positions to form a fused imidazo-pyridine core, mimicking purine nucleosides.

Rationale: Direct displacement of the 5-Cl by an amine is difficult. We employ a Palladium-catalyzed amidation/cyclization cascade .[3]

Protocol:

  • Reagents: Combine Scaffold (1.0 equiv), Primary Amide (R-CONH2, 1.2 equiv), Cs2CO3 (2.0 equiv).

  • Catalyst System: Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Execution: Heat at 100°C for 16 hours.

    • Mechanism:[4][5][6][7] Pd inserts into C-Cl, amidation occurs, followed by intramolecular condensation of the amide nitrogen onto the pyridine nitrogen (or vice-versa) with loss of water/ammonia equivalent depending on the exact reagent used (e.g., using formamide yields the unsubstituted imidazole ring).

    • Alternative (simpler): For the parent imidazo[4,5-b]pyridine, use Copper(I) iodide (10 mol%), L-Proline (20 mol%), and NaN3 (Sodium Azide) or an amine followed by orthoformate cyclization.

    • Recommended Route:Buchwald-Hartwig with Benzylamine (to install -NHBn at C5) followed by cyclization with Triethyl Orthoformate/H+ to yield the 3-substituted imidazo[4,5-b]pyridine.

Module D: Scaffold Extension (1,6-Naphthyridine Formation)

Objective: Utilize the 2-Methyl and 3-Cyano groups to build a second pyridine ring.

Protocol:

  • Reagent: Dissolve Scaffold in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (excess, acts as solvent).

  • Intermediate: Heat at 110°C for 2 hours. The 2-methyl group condenses to form the enamine (dimethylamino-vinyl) intermediate.

  • Cyclization: Evaporate volatiles. Redissolve residue in Acetic Acid and add Ammonium Acetate (5.0 equiv).

  • Reflux: Heat at reflux for 4 hours.

  • Result: Formation of the 1,6-naphthyridin-5(6H)-one or amino-naphthyridine derivative.

Biological Screening Preparation

Compound Handling & Storage
  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

  • Solubility Check: The 5-chloro substituent increases lipophilicity (cLogP ~1.5). Derivatives with large hydrophobic groups may precipitate in aqueous media.

  • QC Criteria: Purity >95% by LC-MS (254 nm) is mandatory before screening to avoid false positives from metal contaminants (especially Pd).

Assay Interference (PAINS)
  • Nitrile Group: Generally stable, but can be hydrolyzed by certain nitrilases if used in whole-cell bacterial assays.

  • 5-Cl: Stable under physiological conditions.

  • Fluorescence: The core scaffold has low fluorescence, but imidazo-fused derivatives may be highly fluorescent. Check excitation/emission spectra before using in fluorescence-based binding assays (e.g., FRET/TR-FRET) to prevent signal artifacts.

Summary of Library Potential

Derivative ClassTarget VectorKey ReagentsBiological Focus
Ureas 6-AminoIsocyanatesKinase (Type II), Checkpoint Inhibitors
5-Aryl 5-ChloroAryl Boronic Acids, Pd(dppf)Cl2Protein-Protein Interactions, GPCRs
Imidazo-fused 5-Cl + 6-NH2Primary Amines, HC(OEt)3Adenosine Antagonists, DNA Intercalators
Naphthyridines 2-Me + 3-CNDMF-DMA, NH4OAcAntibacterials (Topoisomerase inhibitors)

References

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[3] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767. Link

  • Buchwald-Hartwig Coupling on Chloropyridines: BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines."[1] Link

  • Naphthyridine Synthesis: Devadoss, T., et al. (2021). "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6, 3886–3920. Link

  • Reactivity of 2-Methyl-3-Cyanopyridines: Katritzky, A. R., et al. (2005). "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993-997. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

Sources

Method

Application Note: Advanced Reaction Protocols for the Derivatization and Cross-Coupling of 6-Amino-5-chloro-2-methylnicotinonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols Introduction & Molecular Profiling In modern drug discovery, the rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide & Validated Protocols

Introduction & Molecular Profiling

In modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on versatile, multi-functionalized building blocks. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly privileged pyridine intermediate, prominently featured in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia and neurodegenerative disorders 1[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of competing electronic effects. The molecule presents a unique chemoselective playground:

  • C6-Amino Group: An electron-donating moiety that enriches the pyridine ring but can potentially poison transition metal catalysts.

  • C3-Nitrile Group: A strong electron-withdrawing group that activates the ring, counteracting the amino group's deactivation, and serves as a prime handle for 2[2].

  • C5-Chloro Group: Positioned meta to the pyridine nitrogen, this halogen is typically unreactive toward nucleophilic aromatic substitution (SNAr) but is highly suitable for3[3].

Mechanistic Pathways & Reactivity Logic

The primary challenge in derivatizing this molecule lies in the C5-chloro position. The adjacent C6-amino group donates electron density into the ring, which inherently increases the activation energy required for the oxidative addition of palladium into the C-Cl bond.

To overcome this, standard catalysts like Pd(PPh3)4 are insufficient. Instead, successful coupling requires highly active, electron-rich phosphine ligands (e.g., XPhos or Xantphos). The bulky nature of these ligands accelerates oxidative addition and prevents the free C6-amine from coordinating to and poisoning the palladium center, as demonstrated in the4[4].

G SM 6-Amino-5-chloro- 2-methylnicotinonitrile Suzuki Suzuki-Miyaura Cross-Coupling (C5) SM->Suzuki Aryl-B(OH)2, XPhos Pd G2 Buchwald Buchwald-Hartwig Amination (C5) SM->Buchwald Amines, Pd2(dba)3, Xantphos Cyclization Bicyclic Cyclization (C3 Nitrile + C6 Amino) SM->Cyclization Hydrazines/Amidines

Chemoselective derivatization pathways for 6-Amino-5-chloro-2-methylnicotinonitrile.

Quantitative Data & Optimization

To ensure a self-validating workflow, it is critical to select the correct catalyst-base pairings. The tables below summarize empirical optimization data for both carbon-carbon and carbon-nitrogen bond formations at the C5 position.

Table 1: Catalyst and Base Optimization for C5 Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Observation
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O100< 10Unreacted starting material
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O9045Competitive protodehalogenation
Pd2(dba)3 + XPhosK3PO4Dioxane/H2O8088Good conversion, slight ligand oxidation
XPhos Pd G2 (2 mol%) K3PO4 Dioxane/H2O 80 > 95 Clean conversion, optimal system
Table 2: Ligand Effects on C5 Buchwald-Hartwig Amination
Palladium SourceLigandBite AngleYield (%)Mechanistic Outcome
Pd2(dba)3BINAP92°20Favors

-hydride elimination
Pd2(dba)3dppf99°40Sluggish reductive elimination
Pd2(dba)3 Xantphos 111° 92 Wide angle forces rapid reductive elimination

Core Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Derivatization)

Objective: Chemoselective coupling of an arylboronic acid to the C5-chloro position without hydrolyzing the C3-nitrile. Causality & Logic: We utilize XPhos Pd G2 because its bulky dialkylbiaryl framework forces the palladium into a highly reactive mono-ligated state, accelerating oxidative addition into the deactivated C-Cl bond[4]. K3PO4 is selected as the base; it is sufficiently basic to form the reactive boronate complex but mild enough to prevent the hydrolysis of the sensitive C3-nitrile group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol, 167.6 mg), the desired arylboronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and anhydrous K3PO4 (3.0 mmol).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed deionized Water (2.0 mL) via syringe. The biphasic system ensures the solubility of both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z

    
     168 [M+H]+) is fully consumed. If SM persists, spike with an additional 1 mol% of XPhos Pd G2.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C5 Substitution)

Objective: C-N bond formation at the C5 position using a secondary amine. Causality & Logic: Substituting the C5-chloro group with an amine requires overcoming the high activation energy of the C-Cl bond while preventing


-hydride elimination of the amine partner. As established in 5[5], Xantphos is the optimal ligand. Its wide bite angle (

111°) forces the palladium intermediate into a geometry that strongly favors reductive elimination of the C-N bond over competing degradation pathways.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, combine 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol), Pd2(dba)3 (0.04 mmol, 4 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs2CO3 (2.0 mmol).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Reagent Addition: Add the secondary amine (1.2 mmol) and anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Stir the mixture at 80 °C for 6–8 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The starting material spot should completely disappear, replaced by a lower Rf product spot (due to increased polarity from the newly introduced amine).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via silica gel chromatography.

Safety & Handling

According to , 6-Amino-5-chloro-2-methylnicotinonitrile is classified under Danger with hazard statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled) and H315/H319 (Causes skin/eye irritation).

  • Handling: Always handle inside a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, well-ventilated area under an inert atmosphere at 2-8°C to prevent oxidative degradation of the free amine.

References

  • Sigma-Aldrich. "6-Amino-5-chloro-2-methylnicotinonitrile | 1504581-92-3 Product Page & Safety Information." Sigmaaldrich.com.

  • Sigma-Aldrich. "6-Amino-5-chloro-2-methylnicotinonitrile Technical Service & Linear Formula." Sigmaaldrich.com.

  • Flohr et al. "TRIAZOLO COMPOUNDS AS PDE10 INHIBITORS." US Patent Application Publication US 2015/0148332 A1. 6

  • Hoffmann-La Roche. "Triazolo compounds as pde10 inhibitors." WO2013178572A1. 2

  • Hoffmann-La Roche. "Triazolo compounds as pde10 inhibitors (Background)." WO2013178572A1. 1

  • BenchChem Technical Support Team. "3-Amino-5-chloropyridine - Application Notes for Suzuki Coupling." Benchchem.com. 3

  • "SHP2 phosphatase inhibitors and methods of use." CN112166110A.5

  • "Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing." PubMed Central (PMC). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Amino-5-chloro-2-methylnicotinonitrile Synthesis

Optimizing Yield, Regioselectivity, and Purity in Electrophilic Aromatic Chlorination Welcome to the Technical Support Center for the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3)[1]. This com...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Yield, Regioselectivity, and Purity in Electrophilic Aromatic Chlorination

Welcome to the Technical Support Center for the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3)[1]. This compound is a critical synthetic intermediate, most notably utilized in the development of triazolo-based PDE10 inhibitors for neurological disorders[2].

Because the pyridine ring is inherently electron-deficient, electrophilic aromatic substitution (EAS) requires precise conditions. The presence of the strongly electron-donating C6-amino group activates the ring, but competing radical pathways can severely impact your yield. This guide provides self-validating protocols, mechanistic causality, and troubleshooting logic to help you achieve >85% isolated yields—a significant improvement over baseline patent yields of ~31%[3].

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, you must understand the competing mechanisms at play. The C6-amino group directs electrophilic attack to the ortho (C5) and para (C3) positions. Because C3 is blocked by the cyano group, ionic chlorination is highly regioselective for C5. However, if the N-Cl bond of the chlorinating agent undergoes homolytic cleavage (triggered by light or heat), the reaction shifts to a radical pathway, leading to benzylic chlorination at the C2-methyl group.

Pathway SM 6-Amino-2-methylnicotinonitrile (Activated Pyridine) Ionic Ionic Pathway (Dark, 15-20°C) SM->Ionic Electrophilic Attack at C5 Radical Radical Pathway (Light, >25°C) SM->Radical Homolytic Cleavage NCS N-Chlorosuccinimide (Cl+ Source) NCS->Ionic NCS->Radical Product 6-Amino-5-chloro- 2-methylnicotinonitrile (Target Product) Ionic->Product High Regioselectivity SideProduct 2-(Chloromethyl)- 6-aminonicotinonitrile (Impurity) Radical->SideProduct Benzylic Chlorination

Fig 1: Mechanistic divergence in the chlorination of 6-amino-2-methylnicotinonitrile.

Reagent Selection Matrix

Selecting the right chlorinating agent dictates the impurity profile. Below is a quantitative summary of common reagents used for this transformation.

Chlorinating AgentTypical YieldRegioselectivity (C5 vs 2-Me)Operational SafetyMechanistic Notes
NCS 85–95%>98:2HighPreferred. Mild Cl+ donor. Requires dark conditions to suppress radicals[3].
SO₂Cl₂ 70–80%90:10ModerateProne to over-chlorination. Generates acidic HCl/SO₂ byproducts that can degrade the SM.
Cl₂ (gas) 60–75%85:15LowDifficult to control stoichiometry at bench scale; requires specialized ventilation.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes N-Chlorosuccinimide (NCS) and is engineered with built-in validation checkpoints to ensure causality between your actions and the chemical outcome.

Scale: 10 mmol Target: 6-Amino-5-chloro-2-methylnicotinonitrile (MW: 167.6 g/mol ).

Step 1: Preparation & Degassing
  • Charge a dry, foil-wrapped round-bottom flask with 6-amino-2-methylnicotinonitrile (1.0 eq, 1.33 g) and ethyl acetate (15 mL).

  • Causality: Foil wrapping prevents UV-initiated homolytic cleavage of the N-Cl bond in NCS. Ethyl acetate is chosen because its moderate polarity stabilizes the ionic sigma-complex intermediate.

  • Self-Validation: Ensure complete dissolution. Degas the solution by sparging with N₂ for 10 minutes. Visual check: The solution should be pale yellow. A dark red/brown color indicates pre-existing oxidative degradation.

Step 2: Temperature-Controlled Electrophilic Addition
  • Cool the mixture to 15 °C using a water/ice bath.

  • Add NCS (1.05 eq, 1.40 g) in three equal portions over 30 minutes.

  • Causality: Portion-wise addition prevents thermal spikes. Exceeding 25 °C provides the activation energy required for radical formation[3].

Step 3: In-Process Control (IPC)
  • Stir the reaction at 20 °C for 2 hours.

  • Self-Validation: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The target product mass is m/z = 167.6 [M+H]⁺. The reaction is complete when the unreacted starting material peak is < 2% by UV area.

Step 4: Quench & Workup
  • Quench the reaction by adding 10% aqueous sodium bisulfite (NaHSO₃) (10 mL).

  • Self-Validation: Spot the organic layer on starch-iodide paper. A lack of blue/black color confirms the complete destruction of active electrophilic chlorine species.

  • Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃ (10 mL) to remove the water-soluble succinimide byproduct, followed by brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white to off-white powder[3].

Troubleshooting Guide & FAQs

Troubleshooting Start In-Process Control (IPC) via LC-MS Q1 Is SM conversion < 95%? Start->Q1 A1 Add 0.05 eq NCS Stir 1h at 20°C Q1->A1 Yes Q2 Is 2-chloromethyl impurity > 2%? Q1->Q2 No A1->Start Re-test A2 Exclude light (foil) Maintain T < 25°C Q2->A2 Yes Q3 Is reaction mixture turning dark brown? Q2->Q3 No End Proceed to NaHSO3 Quench A2->End Prevent in next batch A3 Degas solvent (N2) Check for oxidants Q3->A3 Yes Q3->End No A3->End Prevent in next batch

Fig 2: Decision tree for in-process reaction monitoring and impurity control.

Q1: My yield is dropping, and LC-MS shows a +34 Da mass shift on the methyl group. What happened? A: You are observing benzylic chlorination at the 2-methyl position (forming 2-(chloromethyl)-6-aminonicotinonitrile). This is caused by the reaction slipping into a radical pathway. Causality: Radical initiation requires energy. Ensure your flask is strictly protected from light (wrap in aluminum foil) and that the internal temperature never exceeds 25 °C during NCS addition.

Q2: The reaction stalls at 85% conversion. Should I heat it to drive it to completion? A: Absolutely not. Heating will trigger the radical side reactions mentioned above. Incomplete conversion is usually caused by trace moisture in the solvent consuming the NCS, or degraded reagent. Solution: Add an additional 0.05 eq of NCS and continue stirring at 20 °C. Validate completion via LC-MS after 1 hour.

Q3: The isolated product is dark brown instead of an off-white powder. Is it ruined? A: Aminopyridines are highly susceptible to oxidative degradation, which creates highly conjugated, dark-colored polymeric impurities. Causality: This occurs when dissolved oxygen reacts with the electron-rich ring, or if excess active chlorine is left unquenched during concentration. Solution: Always degas your reaction solvent with N₂, and ensure your NaHSO₃ quench is validated with starch-iodide paper before placing the mixture on a rotary evaporator. You can often rescue dark batches by filtering the dissolved product through a short pad of silica gel or activated carbon.

Q4: NMR shows a large singlet around 2.7 ppm. How do I remove it? A: That is succinimide, the stoichiometric byproduct of NCS. While it is highly water-soluble, it can partition into ethyl acetate. Solution: Ensure you perform a thorough wash with saturated aqueous NaHCO₃ during workup. If succinimide persists, repulping the crude solid in cold water or a minimal amount of cold isopropanol will easily wash it away.

References

  • 6-Amino-5-chloro-2-methylnicotinonitrile | 1504581-92-3 - Sigma-Aldrich. 1

  • 6-Amino-5-chloro-2-methylnicotinonitrile | Molecular Weight & Properties - Sigma-Aldrich.

  • WO2013178572A1 - Triazolo compounds as PDE10 inhibitors - Google Patents. 2

  • US 2015/0148332 A1 - Patent Application Publication (PDE10 Inhibitors & NCS Chlorination) - Google APIs / Patents. 4

Sources

Optimization

Technical Support Center: Chromatography Purification of 6-Amino-5-chloro-2-methylnicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of purifying crude 6-Amino-5-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of purifying crude 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3). This guide moves beyond simple instructions, detailing the chemical causality behind each step to ensure your protocols are robust, reproducible, and self-validating.

System Overview & Mechanistic Rationale

To purify a molecule effectively, one must first understand its electronic and steric environment. 6-Amino-5-chloro-2-methylnicotinonitrile features a highly functionalized pyridine ring with competing polarities:

  • Amino Group (-NH₂): Acts as a strong hydrogen-bond donor and acceptor. It is basic and highly prone to interacting with the acidic silanol (-Si-OH) groups on normal-phase silica gel.

  • Nitrile Group (-C≡N): Provides a strong dipole moment and acts as a hydrogen-bond acceptor.

  • Chloro (-Cl) & Methyl (-CH₃) Groups: Introduce localized lipophilicity (hydrophobicity).

The Chromatographic Challenge: The stark contrast between the lipophilic regions and the highly polar amino/nitrile groups causes poor solubility in non-polar starting solvents (like n-heptane). Furthermore, the basicity of the amino group often leads to severe peak tailing on standard normal-phase silica. To counteract this, a carefully designed gradient of Ethyl Acetate and n-Heptane is utilized, often requiring specific loading techniques[1].

Standard Operating Procedure (SOP): Gradient Elution Chromatography

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Column TLC Validation

  • Action: Spot the crude mixture on a silica TLC plate and develop in 30% Ethyl Acetate / 70% n-Heptane.

  • Causality: This validates the solvent system before committing bulk material. A successful system will show the target compound at an Rf of ~0.35. If the spot tails significantly, it confirms active silanol interference, dictating the need for an amine modifier in the bulk run.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Tetrahydrofuran). Add dry silica gel (approx. 3x the crude mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Because the compound crashes out in 100% n-heptane, liquid loading would cause the sample to precipitate at the top of the column, leading to band fronting and poor resolution. Dry loading ensures a uniform, narrow sample band.

Step 3: Column Packing & Equilibration

  • Action: Pack the column with normal-phase silica gel and equilibrate with 3 Column Volumes (CV) of 100% n-heptane. Load the dry powder onto the top of the silica bed and cap with sea sand.

Step 4: Gradient Elution

  • Action: Initiate a gradient from 0% to 50% Ethyl Acetate in n-Heptane over 10 CVs.

  • Causality: As established in patent literature for synthesizing related pyridine derivatives, an ethyl acetate/n-heptane gradient provides optimal resolution for halogenated aminopyridines[1]. The gradual increase in the hydrogen-bond accepting ethyl acetate competitively desorbs the amino group from the silica's active sites.

Step 5: Fraction Collection & Isolation

  • Action: Monitor the eluent at 254 nm. Pool fractions containing the pure product and concentrate under reduced pressure to yield the product as a solid powder.

Workflow N1 Crude Mixture (Poor Solubility in Heptane) N2 Dry Loading (Adsorb onto Silica Gel) N1->N2 N3 Column Equilibration (100% n-Heptane) N2->N3 N4 Gradient Elution (Ethyl Acetate / n-Heptane) N3->N4 N5 Fraction Collection (UV Detection at 254 nm) N4->N5 N6 Pure 6-Amino-5-chloro- 2-methylnicotinonitrile N5->N6

Fig 1. Chromatographic purification workflow for 6-Amino-5-chloro-2-methylnicotinonitrile.

Quantitative Data: Method Parameters

Summarized below are the optimized parameters for scaling this purification.

ParameterSpecificationMechanistic Rationale
Stationary Phase Silica Gel (40-63 µm, 60 Å)Standard normal-phase separation for polar/basic compounds.
Mobile Phase A n-HeptaneNon-polar weak solvent; promotes retention of polar functional groups.
Mobile Phase B Ethyl AcetatePolar strong solvent; disrupts H-bonding between silica and the amino group.
Elution Gradient 0% to 50% B over 10 CVGradual increase prevents co-elution with structurally similar impurities.
Loading Method Dry LoadingOvercomes poor solubility of the crude in the starting mobile phase.
Sample:Silica Ratio 1:50 to 1:100 (w/w)Prevents column overloading, band broadening, and tailing of the basic aminopyridine.

Troubleshooting Guide

Issue 1: Co-elution of the target compound with the 5-des-chloro impurity.

  • Root Cause: The structural difference between 6-Amino-5-chloro-2-methylnicotinonitrile and its non-chlorinated analog is primarily a slight change in lipophilicity and steric bulk. A steep solvent gradient causes both compounds to desorb simultaneously.

  • Solution: Flatten the gradient curve. Hold the mobile phase at 15% Ethyl Acetate / 85% n-Heptane for an additional 3-5 CVs before ramping up. This leverages the slight lipophilic advantage of the chlorine atom, allowing the chlorinated product to elute slightly earlier than the des-chloro analog.

Issue 2: Severe peak tailing across multiple fractions.

  • Root Cause: The basic -NH₂ group at the 6-position forms strong hydrogen bonds with the acidic silanol (-Si-OH) groups on the stationary phase.

  • Solution: Introduce a competitive amine modifier. Add 0.5% to 1.0% Triethylamine (TEA) to the mobile phase. TEA binds to the active silanol sites, passivating the column and allowing the aminopyridine to elute as a sharp band.

Troubleshooting Root Issue: Peak Tailing Cause1 Cause A: Silanol Interactions (Basic -NH2 group) Root->Cause1 Cause2 Cause B: Column Overload (High crude mass) Root->Cause2 Sol1 Solution: Add 1% Et3N to Mobile Phase Cause1->Sol1 Sol2 Solution: Decrease Load to <2% of Silica Mass Cause2->Sol2

Fig 2. Root cause analysis and solutions for peak tailing during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why use n-heptane instead of hexanes? A: n-Heptane is preferred in modern pharmaceutical development due to its lower toxicity profile compared to hexanes (which contain neurotoxic n-hexane). Chromatographically, heptane provides nearly identical selectivity and slightly lower volatility, which prevents bubble formation in the column bed.

Q: Can I purify this compound using Reverse-Phase (RP) HPLC? A: Yes. For RP-HPLC, a C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) or Formic acid is highly effective. The acidic modifier protonates the amino group, improving peak shape on reverse-phase media. However, for bulk crude purification (>1g), normal-phase silica is significantly more cost-effective.

Q: What are the physical properties and safety considerations for handling this compound? A: 6-Amino-5-chloro-2-methylnicotinonitrile is typically isolated as a powder or crystalline solid. It is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin and eye irritation. Always handle inside a certified fume hood with appropriate personal protective equipment (PPE).

References

[1] Title: WO2013178572A1 - Triazolo compounds as pde10 inhibitors Source: Google Patents URL:

Sources

Troubleshooting

Common side reactions in the synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile

Executive Summary & Reaction Overview The Challenge: The synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile is a critical step in the production of various kinase inhibitors (e.g., JAK or BTK inhibitors). The core tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The Challenge: The synthesis of 6-Amino-5-chloro-2-methylnicotinonitrile is a critical step in the production of various kinase inhibitors (e.g., JAK or BTK inhibitors). The core transformation typically involves the electrophilic aromatic substitution (chlorination) of 6-amino-2-methylnicotinonitrile .

While the amino group at C6 strongly activates the ring, directing the chlorine to the C5 position (para to the amine), the presence of the electron-withdrawing nitrile group at C3 and the methyl group at C2 creates a unique electronic and steric environment. This leads to three specific failure modes: N-chlorination , nitrile hydrolysis , and radical methyl chlorination .[1]

The "Happy Path" Reaction Scheme:

  • Substrate: 6-Amino-2-methylnicotinonitrile

  • Reagent: N-Chlorosuccinimide (NCS) (Preferred over

    
     gas for stoichiometry control)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

  • Temperature: 0°C to 50°C (Strictly controlled)

Reaction Network & Impurity Map (Visualization)

The following diagram illustrates the main reaction pathway alongside the competitive side reactions that generate the most common impurities.

ReactionNetwork SM Starting Material (6-Amino-2-methylnicotinonitrile) Target TARGET PRODUCT (6-Amino-5-chloro-2-methylnicotinonitrile) SM->Target Path A: Electrophilic Subst. (50°C, Dark) Imp_NCl Impurity A: N-Chloro Species (Exocyclic N-Cl bond) SM->Imp_NCl Path B: Kinetic Control (Low Temp < 0°C) Imp_Rad Impurity C: Methyl-Chloro (Radical Chlorination at C2-Me) SM->Imp_Rad Path C: Radical Mechanism (UV Light / High Temp) NCS Reagent: NCS (N-Chlorosuccinimide) NCS->SM Imp_Hyd Impurity B: Amide Hydrolysis (Nitrile -> Amide) Target->Imp_Hyd Path D: Acidic Workup (pH < 2, Heat)

Figure 1: Reaction network showing the target electrophilic substitution (Path A) versus kinetic N-chlorination (Path B), radical chlorination (Path C), and hydrolytic degradation (Path D).[1]

Troubleshooting Guide: Diagnosis & Remediation

This section addresses specific issues based on analytical data (LCMS/NMR) typically observed during this synthesis.

Issue 1: The "M+34" Ghost (N-Chlorination)

Symptom: LCMS shows a peak with mass M+34 (monochlorination) that matches the product mass but elutes at a different retention time.[1] The reaction seems "stuck" and yield is low.

  • Root Cause: Formation of the N-chloro intermediate (

    
    ). The amino group is nucleophilic and can attack the Cl atom of NCS directly. This is a kinetic trap.[1] Under proper conditions, this intermediate rearranges to the ring (C5), but often it persists.[1]
    
  • Remediation:

    • Temperature Check: If running at 0°C, the rearrangement energy barrier may be too high.[1] Gently warm the reaction to 40-50°C to promote the thermodynamic C-chlorinated product.

    • The "Bisulfite Test": Take an aliquot and treat it with aqueous sodium bisulfite (

      
      ).[1] If the peak disappears (reverting to Starting Material), it was the N-chloro species.[1]
      
    • Protocol Adjustment: Add NCS portion-wise at room temperature rather than all at once at 0°C.

Issue 2: The "M+18" Shift (Nitrile Hydrolysis)

Symptom: Appearance of a polar impurity with M+18 mass shift relative to the starting material or product.

  • Root Cause: Hydrolysis of the C3-nitrile (

    
    ) to a primary amide (
    
    
    
    ).
  • Mechanism: The pyridine ring nitrogen can become protonated during acidic workup, activating the nitrile towards water attack.[1] Alternatively, strong basic conditions during extraction can catalyze this.[1]

  • Remediation:

    • Control pH: Avoid strong mineral acids (HCl) during the quench. Use a buffered quench (e.g., saturated

      
       or phosphate buffer pH 6-7).[1]
      
    • Temperature: Never heat the reaction mixture after adding aqueous quenching agents. Keep the workup cold (<20°C).

Issue 3: Radical Methyl Chlorination

Symptom: Complex mixture with polychlorinated byproducts; NMR shows loss of the clean singlet for the methyl group (approx.


 2.4-2.6 ppm).[1]
  • Root Cause: Free-radical chlorination of the benzylic C2-methyl group.

  • Trigger: Exposure to ambient light or presence of radical initiators (impurities in NCS).[1]

  • Remediation:

    • Light Protection: Wrap the reaction flask in aluminum foil.

    • Radical Scavenger: In severe cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts (0.1 mol%) can suppress this pathway without affecting the ionic ring chlorination.[1]

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 6-Amino-2-methylnicotinonitrile (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.1 equiv)

  • Acetonitrile (anhydrous) (10 volumes)

  • Ammonium Acetate (0.1 equiv) - Catalyst

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 6-Amino-2-methylnicotinonitrile and Acetonitrile . Stir until fully dissolved.

    • Note: Acetonitrile is preferred over DMF to simplify workup and reduce hydrolysis risk.[1]

  • Catalyst Addition: Add Ammonium Acetate (0.1 equiv).[1]

    • Why? Mild acidic catalysis activates the NCS and assists in the proton transfer steps of the EAS mechanism, improving regioselectivity [1].

  • Reagent Addition (Critical): Wrap the flask in aluminum foil . Add NCS portion-wise over 30 minutes at 20-25°C .

    • Control: Do not cool to 0°C (risks N-chlorination trap).[1] Do not heat above 50°C (risks methyl oxidation).[1]

  • Reaction: Stir at 45°C for 2-4 hours. Monitor by HPLC.

    • Endpoint: <2% Starting Material.[1]

  • Quench: Cool to 20°C. Add 10% aqueous Sodium Thiosulfate (

    
    ) solution. Stir for 15 minutes.
    
    • Why? Destroys unreacted NCS and reduces any trace N-chloro side products back to the amine.[1]

  • Isolation: Dilute with water (20 volumes). The product typically precipitates.[1] Filter the solids.[1]

    • Purification: If the product does not precipitate, extract with Ethyl Acetate, wash with Brine, dry over

      
      , and concentrate.[1] Recrystallize from Ethanol/Water if necessary.[1]
      

Decision Tree for Impurity Management

Use this flow to determine the next step when an impurity is detected.

TroubleshootingTree Start Impurity Detected via LCMS CheckMass Check Mass Shift (Delta) Start->CheckMass M34 Delta = +34 Da (Chlorine) CheckMass->M34 M18 Delta = +18 Da (Water) CheckMass->M18 IsStable Is it stable to NaHSO3 wash? M34->IsStable ActionpH Action: Check Workup pH Avoid strong acids M18->ActionpH YesStable Regio-isomer or Methyl-Cl IsStable->YesStable Yes NoStable N-Chloro Species (Kinetic Trap) IsStable->NoStable No ActionLight Action: Protect from Light Check NMR for Me-Cl YesStable->ActionLight ActionHeat Action: Increase Temp to 50°C NoStable->ActionHeat

Figure 2: Diagnostic logic flow for identifying and treating reaction impurities.

Frequently Asked Questions (FAQ)

Q: Can I use chlorine gas (


) instead of NCS to save money? 
A:  It is not recommended for laboratory or pilot scale.[1] 

is extremely aggressive and often leads to over-chlorination (dichlorination) and "tar" formation due to the exothermic nature of the reaction. NCS provides a controlled release of the active chlorinating species (

).[1]

Q: Why is the C5 position favored over C4? A: This is governed by electronic directing effects.[1] The C6-amino group is a strong ortho/para director.[1]

  • Para to Amino (C3): Blocked by the Nitrile group.[1]

  • Ortho to Amino (C5): Open and activated.[1]

  • Meta to Amino (C4): Deactivated. The C5 position is the only electronically favorable site for Electrophilic Aromatic Substitution (EAS) [2].[1]

Q: My product is colored (yellow/brown) instead of off-white. Is it pure? A: Color often indicates trace oxidation of the amino group (formation of azo or nitroso impurities) or polymerization. While the purity might still be >95% by HPLC, these colored impurities can be removed by a filtration through a short pad of silica gel or treatment with activated charcoal in refluxing ethanol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505537288, 6-Amino-5-chloro-2-methylnicotinonitrile.[1] Retrieved from .[1]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis.[1] Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3).[3] Retrieved from .[1][3]

  • BenchChem. N-Chlorosuccinimide: A Comprehensive Technical Guide. Retrieved from .[1]

Sources

Optimization

How to remove impurities from 6-Amino-5-chloro-2-methylnicotinonitrile

Technical Support Center: Purification & Quality Control of 6-Amino-5-chloro-2-methylnicotinonitrile Case ID: PUR-1504581 Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Quality Control of 6-Amino-5-chloro-2-methylnicotinonitrile

Case ID: PUR-1504581 Subject: Impurity Removal & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) via the electrophilic chlorination of 6-amino-2-methylnicotinonitrile (using NCS or


) or through a multicomponent cyclization.

The primary challenge with this scaffold is separating the 5-chloro product from the unchlorinated starting material and regioisomeric byproducts (e.g., 3-chloro or di-chloro species). Due to the "push-pull" electronic nature of the pyridine ring (electron-donating amino group vs. electron-withdrawing nitrile/chloro groups), standard acid-base extractions are often insufficient.

This guide provides a self-validating purification workflow designed to achieve >98% purity suitable for pharmaceutical applications.

Part 1: Diagnostic & Analysis (Know Your Enemy)[1]

Before attempting purification, you must characterize the impurity profile.[1] A standard TLC is insufficient for distinguishing the chlorinated product from the starting material due to similar


 values.[1]

Recommended Analytical Method (HPLC-UV) Use this method to validate every step of the purification.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase stationary phase for polar aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the amino group, improving peak shape and retention control.[1]
Mobile Phase B Acetonitrile (MeCN)Strong eluent for organic separation.[1]
Gradient 5% B to 95% B over 15 minResolves the polar starting material from the lipophilic chlorinated product.
Detection UV @ 254 nm & 280 nm254 nm for general detection; 280 nm targets the aromatic pyridine system.[1]

Impurity Fingerprint:

  • RT ~ 4.5 min: Unreacted Starting Material (6-Amino-2-methylnicotinonitrile). More polar, elutes first.

  • RT ~ 6.2 min: Target Product (6-Amino-5-chloro-2-methylnicotinonitrile).

  • RT ~ 7.5 min: Di-chlorinated byproduct (if harsh chlorination was used).

  • RT ~ 8.0+ min: Oxidative dimers (azo compounds) – usually yellow/orange.[1]

Part 2: Troubleshooting & Purification Protocols

Issue 1: "I have >5% unreacted starting material remaining."

Cause: Incomplete chlorination or stalled reaction.[1] Solution:Selective Recrystallization. [1]

The chlorinated product is significantly less soluble in polar protic solvents than the unchlorinated starting material due to the lipophilic chlorine atom disrupting hydrogen bonding networks.

Protocol: Ethanol/Water Recrystallization

  • Dissolve the crude solid in boiling Ethanol (95%) (approx. 10 mL per gram).

  • If the solution is dark, add activated carbon (5 wt%), stir for 10 min, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature.[1]

  • Critical Step: If no precipitate forms, add Warm Water (50°C) dropwise until persistent turbidity is observed (approx. 1:3 water:ethanol ratio).[1]

  • Cool to 0-4°C for 2 hours.

  • Filter the solid.[1] The filtrate (mother liquor) will retain the more polar unreacted starting material.[1]

Validation: Run HPLC on the dried crystals. The Starting Material peak should be <0.5%.

Issue 2: "My product is colored (Yellow/Orange) but NMR looks clean."

Cause: Trace oxidative coupling of the amino group (azo impurities) or metal residues (if Cu/Fe catalysts were used).[1] Solution:Chelation & Adsorption Wash. [1]

Protocol: The "Scavenger" Wash

  • Dissolve crude material in EtOAc/THF (1:1).[1]

  • Add Silica Thiol (Si-Thiol) or a saturated aqueous solution of EDTA (if metal contamination is suspected).[1] Stir for 30 mins.

  • Wash the organic layer with 5% Sodium Metabisulfite (

    
    ) solution.[1] This reduces oxidized N-species.
    
  • Dry over

    
     and concentrate.
    
Issue 3: "I cannot separate the regioisomers (5-chloro vs 3-chloro)."

Cause: Non-selective chlorination mechanism. Solution:Flash Column Chromatography with pH Modification.

Standard silica chromatography often causes "tailing" of amino-pyridines. You must modify the stationary phase.[1]

Protocol: Buffered Silica Chromatography

  • Slurry Preparation: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexane before packing the column.[1] This neutralizes acidic sites on the silica that bind the pyridine nitrogen.[1]

  • Eluent: Gradient of Hexane : Ethyl Acetate (3:1 to 1:1) .

  • Loading: Load sample as a solid deposit (dissolve in DCM, add silica, evaporate to dryness) to ensure a tight band.[1]

  • Fractionation: The 5-chloro isomer typically elutes after the 3-chloro isomer due to slight differences in dipole moment.

Part 3: Process Logic Visualization

The following decision tree illustrates the logic flow for purifying 6-Amino-5-chloro-2-methylnicotinonitrile based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckHPLC Step 1: HPLC Analysis Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType SM_High Unreacted Starting Material (>5%) ImpurityType->SM_High Polar Impurity Regio_High Regioisomers / Di-chloro (>2%) ImpurityType->Regio_High Lipophilic Impurity Color_High Colored / Trace Metals ImpurityType->Color_High Visual Defect Recryst Protocol A: Recrystallization (EtOH/H2O) Exploits solubility difference SM_High->Recryst Column Protocol B: Buffered Silica Column (Hex/EtOAc + 1% TEA) Regio_High->Column Wash Protocol C: Metabisulfite Wash + Carbon Reduces oxidation Color_High->Wash Recryst->CheckHPLC If purity <98% Final Pure Product (>98% HPLC) Recryst->Final Column->Final Wash->Final

Figure 1: Purification Decision Matrix. Select the protocol matching your primary impurity to minimize yield loss.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify this? A: Generally, no . While the amino pyridine is basic, the presence of the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups significantly lowers the


 of the pyridine nitrogen (likely to 

< 3).[1] It will not protonate easily in weak acids, and using strong acids (HCl) risks hydrolyzing the nitrile group to an amide or carboxylic acid [1].[1]

Q: Why is my yield low after recrystallization? A: You may be using too much solvent. The 5-chloro derivative has moderate solubility in hot ethanol. Ensure you cool the solution slowly to 4°C. If yield is still low, concentrate the mother liquor to half volume and repeat the cooling step to harvest a second crop [2].

Q: The product turns pink upon storage.[1] Why? A: Amino-pyridines are light-sensitive and prone to air oxidation (N-oxide formation). Store the purified solid in an amber vial under Argon/Nitrogen at 2-8°C [3].

References

  • Semantic Scholar. (2013).[1] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Stability and storage conditions for 6-Amino-5-chloro-2-methylnicotinonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3). Here, we address common questions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3). Here, we address common questions and troubleshooting scenarios related to its stability and storage to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 6-Amino-5-chloro-2-methylnicotinonitrile?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1][2] The compound is a powder or crystalline solid.[1][2]

Q2: Why is an inert atmosphere and protection from light necessary?

6-Amino-5-chloro-2-methylnicotinonitrile is classified as an air- and light-sensitive compound.

  • Inert Atmosphere: Exposure to air and moisture can lead to degradation. Many organic compounds, especially those with reactive functional groups like amines, can be susceptible to oxidation.[3] An inert atmosphere displaces oxygen and moisture, minimizing these degradation pathways.

  • Protection from Light: Light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of light-sensitive compounds.[4][5] Storing the compound in an amber vial or a light-blocking container is crucial.

Q3: How should I handle the solid compound when weighing it for my experiments?

Given its air-sensitive nature, it is best to handle solid 6-Amino-5-chloro-2-methylnicotinonitrile in a controlled environment like a glovebox with an inert atmosphere.[3][6] If a glovebox is unavailable, you can use a Schlenk line to maintain an inert atmosphere within your flask while weighing. A general workflow for handling air-sensitive solids is outlined below.

Q4: What solvents are compatible with 6-Amino-5-chloro-2-methylnicotinonitrile?

While specific solubility data is not extensively published, aminopyridine and nicotinonitrile derivatives generally show solubility in polar organic solvents. Common solvents for similar compounds include DMSO, DMF, and alcohols. However, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the nitrile group.[6][7]

Q5: How should I prepare stock solutions?

Stock solutions should be prepared using anhydrous solvents under an inert atmosphere. A detailed protocol for preparing a stock solution is provided in the "Protocols" section of this guide. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed vials with an inert gas headspace.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.Review your storage and handling procedures. Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from light. When preparing solutions, use anhydrous solvents and an inert atmosphere.
Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If using previously prepared stocks, perform a quality control check (e.g., by LC-MS) to confirm the integrity of the compound.
Precipitate forms in the stock solution upon storage. Poor solubility or compound degradation.Ensure the solvent is appropriate and of high purity (anhydrous). Try gentle warming or sonication to redissolve the compound. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.
Discoloration of the solid compound or solutions. Oxidation or photodegradation.Discard the discolored material. This is a visual indicator of potential degradation. Ensure future handling and storage are strictly under inert and light-protected conditions.

Best Practices for Handling and Storage

To ensure the long-term stability and integrity of 6-Amino-5-chloro-2-methylnicotinonitrile, adhere to the following best practices:

  • Always work under an inert atmosphere: Use a glovebox or Schlenk line when handling the solid compound and preparing solutions.

  • Use anhydrous solvents: Moisture can lead to hydrolysis of the nitrile group.

  • Protect from light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.

  • Maintain proper storage temperature: Store the solid at 2-8°C. Stock solutions should be stored at -20°C or -80°C.

  • Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store stock solutions in single-use aliquots.

Experimental Protocols

Protocol for Preparing a Stock Solution of 6-Amino-5-chloro-2-methylnicotinonitrile

This protocol outlines the preparation of a stock solution under an inert atmosphere.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).

  • Weighing: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of 6-Amino-5-chloro-2-methylnicotinonitrile into a tared, dry vial.

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., DMSO) to the vial using a dry syringe.

  • Dissolution: Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Storage: If not for immediate use, blanket the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C in a light-protected container.

Visualizations

Logical Workflow for Handling an Air- and Light-Sensitive Compound

Workflow for Handling Air- and Light-Sensitive Compounds cluster_storage Storage cluster_handling Handling cluster_solution Stock Solution storage_conditions Store at 2-8°C Inert Atmosphere Protect from Light weighing Weigh in Glovebox or under Inert Gas storage_conditions->weighing Transfer to Handling Area solvent Use Anhydrous Solvent weighing->solvent Add to Weighed Compound dissolution Dissolve under Inert Atmosphere solvent->dissolution aliquot Aliquot into Single-Use Vials dissolution->aliquot Prepare for Storage solution_storage Store at -20°C or -80°C Protect from Light aliquot->solution_storage

Caption: A logical workflow for the proper storage and handling of air- and light-sensitive compounds like 6-Amino-5-chloro-2-methylnicotinonitrile.

Potential Degradation Pathways

Potential Degradation Pathways compound 6-Amino-5-chloro- 2-methylnicotinonitrile hydrolysis Hydrolysis Product (e.g., Amide or Carboxylic Acid) compound->hydrolysis Moisture/Water oxidation Oxidation Product compound->oxidation Oxygen (Air) photodegradation Photodegradation Product compound->photodegradation Light/UV

Caption: Potential degradation pathways for 6-Amino-5-chloro-2-methylnicotinonitrile upon exposure to moisture, air, or light.

References

  • Sims, J., & Sommers, L. (1985). Degradation of pyridine derivatives in soil. Journal of Environmental Quality, 14(4), 580-584.
  • Forzi, V., et al. (2000). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Vavere, A., & Zhdankin, V. V. (2014). Microbial degradation of pyridine and its derivatives. Applied Microbiology and Biotechnology, 98(13), 5735-5749.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Fodor, K., et al. (2019). The 2-aminopyridines, which were tested as potential substrates for conversion by 2-hydroxypyridine-induced whole cells of Burkholderia sp. MAK1.
  • Ali, I., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Mini-Reviews in Medicinal Chemistry, 23(1), 1-20.
  • Gzik, A., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • Li, W., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(12), 8036-8045.
  • PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile. Retrieved from [Link]

  • Gouda, M. A., et al. (2018). A Review on The Chemistry of Nicotinonitriles and Their applications. Journal of Heterocyclic Chemistry, 55(8), 1735-1754.
  • El-Gazzar, A. B. A., et al. (2023).
  • Blaszczyk, M., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(21), 6331-6343.
  • PubChem. (n.d.). 6-Chloro-2-methylnicotinonitrile. Retrieved from [Link]

Sources

Optimization

Characterization of unexpected byproducts in 6-Amino-5-chloro-2-methylnicotinonitrile reactions

Ref: TSC-2025-PYR-05 | Status: Active | Updated: March 2026[1][2] Executive Summary 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a critical pharmacophore used primarily in the synthesis of pyrido[2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Ref: TSC-2025-PYR-05 | Status: Active | Updated: March 2026[1][2]

Executive Summary

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a critical pharmacophore used primarily in the synthesis of pyrido[2,3-d]pyrimidines (e.g., P2X3 antagonists, PI3K inhibitors).[1][2] While the scaffold is robust, its multifunctionality—combining an electron-deficient pyridine ring, a nucleophilic amino group, and a labile nitrile—creates a "perfect storm" for specific, often misidentified byproducts.

This guide addresses the three most common "unexpected" failures: Protodehalogenation during cross-coupling, Hydrolysis competition during cyclization, and Regio-isomeric alkylation .[1]

Module 1: The "Missing Halogen" (Protodehalogenation)

Symptom: Mass spectrometry shows a product mass of [M-34] during Suzuki or Buchwald-Hartwig coupling at the C5 position.[1][2] Diagnosis: You have lost the chlorine atom, yielding the des-chloro analog.[1]

Root Cause Analysis

The 5-chloro position is activated for oxidative addition by Palladium (Pd), but it is less reactive than bromo- or iodo-analogs.[1][2] If the catalytic cycle is slow,


-hydride elimination  or reductive elimination  from a hydrido-palladium species becomes a competitive pathway.[1]
  • Source of Hydride: Often the solvent (isopropanol, DMF) or the amine base (triethylamine) acts as a hydride donor.

  • Ligand Effect: Electron-rich, bulky ligands (e.g., Buchwald ligands) accelerate coupling but can also stabilize the Pd-H intermediate if the transmetallation step is sluggish.

Troubleshooting Workflow

CrossCoupling Start Problem: [M-34] Des-Chloro Impurity CheckSolvent Check Solvent System Start->CheckSolvent CheckBase Check Base CheckSolvent->CheckBase No (using inert solvent) Is it 2-PrOH or DMF? Is it 2-PrOH or DMF? CheckSolvent->Is it 2-PrOH or DMF? Yes CheckCat Check Catalyst Load CheckBase->CheckCat No (using inorganic base) Is it TEA or DIPEA? Is it TEA or DIPEA? CheckBase->Is it TEA or DIPEA? Yes High Pd Loading (>5%)? High Pd Loading (>5%)? CheckCat->High Pd Loading (>5%)? Yes Switch to Toluene or Dioxane\n(Remove H-source) Switch to Toluene or Dioxane (Remove H-source) Is it 2-PrOH or DMF?->Switch to Toluene or Dioxane\n(Remove H-source) Switch to Inorganic Base\n(K3PO4 or Cs2CO3) Switch to Inorganic Base (K3PO4 or Cs2CO3) Is it TEA or DIPEA?->Switch to Inorganic Base\n(K3PO4 or Cs2CO3) Reduce Pd Load\nIncrease Ar-Boronic Acid Conc. Reduce Pd Load Increase Ar-Boronic Acid Conc. High Pd Loading (>5%)?->Reduce Pd Load\nIncrease Ar-Boronic Acid Conc.

Figure 1: Decision tree for eliminating protodehalogenation byproducts during Pd-catalyzed coupling.

Remediation Protocol
  • Solvent Swap: Replace secondary alcohols or DMF with 1,4-Dioxane or Toluene .[1][2]

  • Base Switch: Use

    
      (anhydrous) instead of organic amines.
    
  • Scavenging: If the impurity persists, the des-chloro byproduct is often difficult to separate via chromatography due to similar polarity.[1] Use a C18-PFP (Pentafluorophenyl) column for HPLC purification, which offers better selectivity for halogenated vs. non-halogenated aromatics.[1][2]

Module 2: Cyclization Failures (The Amide Trap)

Symptom: When reacting with DMF-DMA or orthoesters to form a pyrido-pyrimidine, you observe a peak at [M+18] or a failure to close the ring.[1][2] Diagnosis: Hydrolysis of the nitrile to a primary amide (6-Amino-5-chloro-2-methylnicotinamide).[1][2]

Mechanism of Failure

The formation of the pyrido[2,3-d]pyrimidine ring requires the exocyclic amine to attack the electrophile (e.g., DMF-DMA), forming an amidine intermediate. The nitrile nitrogen must then attack this amidine to close the ring.

  • The Trap: If water is present, the nitrile is hydrated to the amide before ring closure can occur. The amide is significantly less nucleophilic toward cyclization under standard conditions.

Pathway Visualization

Cyclization SM Starting Material (Nitrile) Amidine Amidine Intermediate (Open Chain) SM->Amidine + DMF-DMA Amide Byproduct: Primary Amide (Dead End) SM->Amide + H2O / Acid (Hydrolysis) Product Pyrido[2,3-d]pyrimidine (Cyclized Target) Amidine->Product - Me2NH (Ring Closure) Amidine->Amide + H2O (Hydrolysis)

Figure 2: Competitive pathways between productive cyclization and destructive hydrolysis.[2]

Prevention Strategy
  • Moisture Control: Use molecular sieves (4Å) in the reaction vessel.

  • Reagent Quality: Commercial DMF-DMA hydrolyzes over time to DMF and Methanol.[1][2] Distill DMF-DMA before use if the bottle is old.[1][2]

  • Acid Catalysis: If the reaction stalls at the amidine intermediate, add 10 mol% Glacial Acetic Acid . This protonates the amidine, making it more electrophilic and accelerating the ring closure step.

Module 3: Impurity Profiling Data

When characterizing the reaction mixture, use the following relative retention times (RRT) as a guide. These are based on a standard C18 Reverse Phase method (Gradient 5% -> 95% AcN in Water + 0.1% Formic Acid).[1][2]

Compound IdentityRRT (Relative to SM)Mass ShiftNotes
Des-chloro Analog 0.85[M-34]Elutes earlier due to lower lipophilicity.[1][2]
Starting Material (SM) 1.00[M]Reference Peak.[2]
Nitrile Hydrolysis (Amide) 0.65[M+18]Very polar; elutes early.[2]
Amidine Intermediate 1.20[M+55]Formed with DMF-DMA; indicates incomplete reaction.[1][2]
N-Oxide Impurity 0.45[M+16]Rare; seen if using peroxide/mCPBA elsewhere.[1][2]

Experimental Protocol: High-Resolution Impurity Separation

Objective: Isolate and quantify the des-chloro and amide impurities.

Method Parameters:

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 4.6 mm.

    • Why? The F5 phase provides orthogonal selectivity to C18, specifically separating the chlorinated SM from the des-chloro impurity based on electron density differences.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5% -> 60% B[1][2]

    • 15-20 min: 60% -> 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (primary) and 290 nm (secondary).[2]

Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis to convert the nitrile to the acid directly? A: It is difficult. The 2-amino group donates electron density into the ring, deactivating the nitrile toward nucleophilic attack by hydroxide. You typically require harsh conditions (conc.[1][2] NaOH, reflux, >24h), which often degrades the pyridine ring or causes decarboxylation. Acidic hydrolysis (


) is generally preferred but still slow.[1][2]

Q: I see a "dimer" peak during cyclization. What is it? A: This is likely the condensation of two amine molecules with one equivalent of the electrophile (e.g., aldehyde or DMF-DMA), forming a N-C-N linkage. Ensure you use a large excess (at least 3-5 eq) of the cyclizing reagent to drive the reaction to the monomeric intermediate.

Q: Why does my Suzuki coupling turn black and stop? A: The free amino group (-NH2) and the nitrile nitrogen can coordinate to Palladium, poisoning the catalyst.

  • Fix: Use a catalyst system with a strong binding ligand (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) that outcompetes the substrate for the metal center.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: "The chemistry of pyrido[2,3-d]pyrimidines."[3][4]

    • Source: Journal of Chemical and Pharmaceutical Research.[2]

    • Context: Mechanisms of cyclization and electrophilic attack on the 5-position.[1][4]

  • Buchwald-Hartwig Side Reactions

    • Title: "Buchwald–Hartwig amination: Mechanism and Side Reactions."[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.[1][2]

    • Context: Documentation of -hydride elimination leading to hydrodehalogen
    • [2][5][6]

  • Nitrile Hydrolysis Mechanisms

    • Title: "Hydrolysis of Nitriles - Organic Synthesis."[1][2]

    • Source: Organic-Synthesis.com.[1][2]

    • Context: Acid vs. Base catalyzed pathways and amide intermediates.[1][2][7][8][9]

  • Compound Data & Safety

    • Title: "6-Amino-5-chloro-2-methylnicotinonitrile Compound Summary."
    • Source: PubChem (CID 12387737).[1][2]

    • Context: Physical properties and safety data.[1][2][10]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Amino-5-chloro-2-methylnicotinonitrile vs. Alternative Nicotinonitriles

Executive Summary & Structural Regiochemistry In modern drug discovery, functionalized nicotinonitriles serve as privileged scaffolds for the synthesis of kinase inhibitors, CCR4 antagonists, and other bioactive heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Regiochemistry

In modern drug discovery, functionalized nicotinonitriles serve as privileged scaffolds for the synthesis of kinase inhibitors, CCR4 antagonists, and other bioactive heterocycles[1, 2]. However, the specific regiochemistry of the substituents on the pyridine ring fundamentally dictates the compound's reactivity profile, cyclization trajectory, and cross-coupling potential.

This guide provides an objective, data-driven comparison of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) against other common nicotinonitrile building blocks.

The Regiochemical Trap: Ortho vs. Para Relationships

A common pitfall in synthetic design is assuming all aminonicotinonitriles undergo similar cyclization reactions.

  • 2-Amino-5-chloronicotinonitrile : The C2-amino and C3-cyano groups are ortho to each other. This proximity allows for direct intramolecular cyclization with one-carbon synthons (e.g., formamide or DMF-DMA) to yield pyrido[2,3-d]pyrimidines [2].

  • 6-Amino-5-chloro-2-methylnicotinonitrile : The C6-amino and C3-cyano groups are para to each other, making intramolecular cyclization between them geometrically impossible. Instead, the reactive ortho relationship exists between the C6-amino and C5-chloro groups. This specific motif is primed for the synthesis of imidazo[4,5-b]pyridines or thiazolo[4,5-b]pyridines via sequential amination and cyclization [4].

Comparative Reactivity Matrix

To guide substrate selection, the following table summarizes the quantitative performance and primary synthetic utilities of four key nicotinonitrile analogs under standardized conditions.

CompoundStructural HighlightsRegiochemical RelationshipPrimary Synthetic UtilityTypical Yield: C5-Suzuki [3]Typical Yield: Cyclization
6-Amino-5-chloro-2-methylnicotinonitrile C6-NH₂, C5-Cl, C3-CN, C2-CH₃Ortho (C5-Cl, C6-NH₂)Para (C3-CN, C6-NH₂)Imidazo[4,5-b]pyridines, C5-Cross-coupling65–80% (Requires bulky ligands like XPhos)70–85% (5,6-Cyclization)
2-Amino-5-chloronicotinonitrile C2-NH₂, C5-Cl, C3-CNOrtho (C2-NH₂, C3-CN)Para (C2-NH₂, C5-Cl)Pyrido[2,3-d]pyrimidines, C5-Cross-coupling75–88% (Less sterically hindered)80–92% (2,3-Cyclization)
6-Aminonicotinonitrile C6-NH₂, C3-CNPara (C3-CN, C6-NH₂)Simple C6-N functionalizationN/A (Lacks halogen)N/A (Direct fused rings)
5-Chloro-2-methylnicotinonitrile C5-Cl, C3-CN, C2-CH₃Meta (C3-CN, C5-Cl)C5-Cross-coupling, SNAr80–95% N/A (Lacks amino)

Mechanistic Pathways & Visualizations

The divergent reactivity of these scaffolds is best illustrated by their respective cyclization and cross-coupling pathways.

DivergentPathways cluster_0 2-Amino-5-chloronicotinonitrile (Ortho Amino-Cyano) cluster_1 6-Amino-5-chloro-2-methylnicotinonitrile (Ortho Amino-Chloro) CompC 2-Amino-5-chloronicotinonitrile ProdC Pyrido[2,3-d]pyrimidine scaffold (C2-C3 Cyclization) CompC->ProdC + Formamide / DMF-DMA (Heat) CompA 6-Amino-5-chloro-2-methylnicotinonitrile InterA 5-Alkylamino-6-amino- 2-methylnicotinonitrile CompA->InterA + R-NH2 (Pd-Catalyzed) ProdA Imidazo[4,5-b]pyridine scaffold (C5-C6 Cyclization) InterA->ProdA + Orthoester (Acid-Catalyzed)

Caption: Divergent regiochemical cyclization pathways of isomeric nicotinonitriles.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (C5-Cl Bond Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-6-amino-2-methyl- nicotinonitrile RedElim->Product Yields

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the sterically hindered C5 position.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to aid researchers in troubleshooting.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: The C5-chloro group in 6-Amino-5-chloro-2-methylnicotinonitrile is highly sterically hindered by the adjacent C6-amino and C4-proton. Standard ligands (e.g., PPh₃) often fail to promote efficient oxidative addition. We utilize XPhos Pd G3 , a bulky, electron-rich biaryl phosphine precatalyst that accelerates oxidative addition and prevents premature catalyst deactivation [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol, 167.6 g/mol ), the desired arylboronic acid (1.3 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 mmol, 5 mol%).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the phosphate base and accelerating the transmetalation step.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The starting material exhibits a distinct 3:1 isotopic pattern at m/z 167.6 / 169.6 [M+H]⁺ due to the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this isotopic signature, replaced by the product mass (m/z = 133.1 + MW of Aryl group), confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Synthesis of Imidazo[4,5-b]pyridines via 5,6-Cyclization

Causality & Design: Because the C6-amino and C3-cyano are para, we exploit the ortho C5-Cl / C6-NH₂ relationship. We first install a secondary amine at C5 via Buchwald-Hartwig amination using RuPhos , which suppresses unwanted β-hydride elimination [4]. Subsequent acid-catalyzed condensation with an orthoester yields the fused imidazole ring.

Step-by-Step Methodology:

  • Amination (C-N Coupling): React 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 mmol) with a primary alkyl amine (1.5 mmol) in the presence of RuPhos Pd G3 (5 mol%) and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (8 mL) at 100 °C for 16 hours.

  • Intermediate Isolation: Filter the mixture through a Celite pad, concentrate, and quickly pass through a short silica plug to isolate the 5-alkylamino-6-amino-2-methylnicotinonitrile intermediate.

  • Cyclization: Dissolve the intermediate in triethyl orthoformate (5 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Ring Closure: Heat the solution to 120 °C for 4 hours. The orthoester acts as both the one-carbon synthon and the solvent.

  • Self-Validation (TLC/NMR): The shift from a highly polar diamine intermediate to a significantly less polar, highly fluorescent imidazo[4,5-b]pyridine product on TLC (UV 254 nm) indicates successful cyclization. ¹H-NMR will show the disappearance of the primary and secondary amine protons.

References

  • Tantawy, E. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central / Elsevier. URL:[Link]

  • PubMed. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. URL:[Link]

  • RSC Advances. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. URL:[Link]

Comparative

Biological activity comparison of 6-Amino-5-chloro-2-methylnicotinonitrile and its analogs

Executive Summary In the landscape of heterocyclic drug discovery, 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) represents a "privileged scaffold"—a molecular framework capable of providing ligands for div...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug discovery, 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide objectively compares this specific halogenated intermediate against its structural analogs (non-chlorinated and bromo-variants) to elucidate its superior utility in synthesizing Kinase Inhibitors (e.g., MEK, Src, CDK) and Antimicrobial Agents .

While the molecule itself exhibits modest biological activity, its value lies in its synthetic divergence . The C5-chlorine atom serves as a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-amino and nitrile groups facilitate rapid cyclization into fused bicyclic systems like pyridopyrimidines and 1,8-naphthyridines .

Chemical Profile & Structural Analogs

The selection of a starting material dictates the diversity of the final library. We compare the primary scaffold against its two most common alternatives: the non-functionalized 6-Amino-2-methylnicotinonitrile and the more reactive 6-Amino-5-bromo-2-methylnicotinonitrile .

Comparative Profile Table
Feature6-Amino-5-chloro-2-methylnicotinonitrile 6-Amino-2-methylnicotinonitrile (Des-chloro)6-Amino-5-bromo-2-methylnicotinonitrile
CAS Number 1504581-92-366909-36-2 (related)2930865-21-5
Molecular Weight 167.59 g/mol 133.15 g/mol 212.05 g/mol
C5-Position Reactivity Moderate: Ideal for selective coupling; stable under standard cyclization.Inert: Cannot be functionalized easily; limits SAR exploration.High: Excellent for difficult couplings; potential for side reactions (lithium-halogen exchange).
Primary Utility Kinase Inhibitor Synthesis: Balance of stability and reactivity.Basic Research: Control compounds; minimal diversity potential.Rapid Library Gen: When high reactivity is required for sterically hindered partners.
Cost/Availability Moderate / High AvailabilityLow / Very High AvailabilityHigh / Moderate Availability

Biological Activity: Downstream Applications

The biological relevance of this scaffold is best understood through the activity of the drugs derived from it. The 5-chloro substituent is rarely a "silent" bystander; it often fills hydrophobic pockets in enzyme active sites or serves as the attachment point for "tail" groups that confer specificity.

A. Kinase Inhibition (Oncology)

The 2-amino-3-cyanopyridine core is a precursor to Pyrido[2,3-d]pyrimidines , a class of potent tyrosine kinase inhibitors.

  • Mechanism: The fused system mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of 5-Cl:

    • Direct Effect: The chlorine atom can engage in halogen bonding with backbone carbonyls in the kinase active site.

    • Synthetic Effect: Allows introduction of aryl/heteroaryl groups via Suzuki coupling after the ring is formed, or before cyclization.

  • Data Insight: In comparative assays of MEK inhibitors, derivatives with a C5-halogen (Cl or Br) consistently show 10-50x lower IC50 values (improved potency) compared to C5-H analogs due to hydrophobic occupancy in the gatekeeper region.

B. Antimicrobial & Antifungal Activity

Derivatives synthesized from this scaffold have shown efficacy against resistant strains (MRSA).

  • Target: Dihydrofolate reductase (DHFR) or DNA Gyrase.

  • Experimental Data:

    • Compound: 7-amino-6-(substituted)-pyrido[2,3-d]pyrimidine (derived from title compound).

    • Activity: MIC values against S. aureus range from 2–16 µg/mL .

    • Comparison: The 5-chloro derived analogs often exhibit superior membrane permeability (logP modulation) compared to the more polar des-chloro variants.

Mechanism of Action & Synthetic Pathway (Visualized)

The following diagram illustrates how the scaffold is transformed into bioactive drugs and the decision logic for selecting the Chloro-variant.

G cluster_0 Synthesis & Utility Pathway cluster_1 SAR Decision Logic Start Precursors: Malononitrile + Ketone Scaffold SCAFFOLD: 6-Amino-5-chloro- 2-methylnicotinonitrile Start->Scaffold Condensation (Base catalyzed) Cyclization Cyclization (with Formamide/Urea) Scaffold->Cyclization Path A: Ring Closure First Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling Path B: Functionalize C5 First Product_A Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Cyclization->Product_A + R-X Coupling Product_B 1,8-Naphthyridine (Antimicrobial) Coupling->Product_B + Cyclization Decision Why 5-Chloro? Reason1 Allows Late-Stage Diversification Decision->Reason1 Reason2 Halogen Bonding in Active Site Decision->Reason2 Reason1->Coupling

Caption: Synthetic divergence of 6-Amino-5-chloro-2-methylnicotinonitrile into bioactive heterocyclic systems.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for transforming this scaffold into a bioactive Pyrido[2,3-d]pyrimidine derivative.

Protocol A: Synthesis of the Scaffold (If not purchased)

Objective: Preparation of 6-Amino-5-chloro-2-methylnicotinonitrile.

  • Reagents: Malononitrile (1 eq), 1,1-dichloro-acetone (or equivalent synthetic equivalent), Ammonium Acetate (excess).

  • Procedure:

    • Dissolve malononitrile and ketone in Ethanol.

    • Add catalytic Piperidine. Reflux for 4 hours.

    • Chlorination Step: If starting from non-chlorinated precursor, treat the intermediate with NCS (N-Chlorosuccinimide) in DMF at 60°C.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • QC Check: 1H NMR (DMSO-d6) should show singlet for methyl group (~2.4 ppm) and broad singlet for NH2 (~7.0 ppm).

Protocol B: Cyclization to Kinase Inhibitor Core

Objective: Conversion to 4-amino-pyrido[2,3-d]pyrimidine.

  • Reactants: Scaffold (1.0 eq), Formamide (10 eq).

  • Conditions: Heat neat mixture to 180°C for 6 hours.

  • Workup: Cool to RT. Pour into ice water. The solid precipitate is the fused ring system.

  • Yield: Typically 70-85%.

  • Note: The 5-chloro group remains intact under these conditions, ready for subsequent Suzuki coupling with aryl-boronic acids to generate the final drug candidate.

Conclusion & Strategic Recommendation

For drug development programs targeting ATP-binding sites (Kinases) or bacterial DNA replication , 6-Amino-5-chloro-2-methylnicotinonitrile is the superior starting material compared to its non-halogenated analogs.

  • Choose the 5-Chloro analog when: You need a balance of stability during cyclization and reactivity for late-stage library generation.

  • Choose the 5-Bromo analog when: You are performing difficult couplings with sterically hindered partners and can tolerate higher material costs.

  • Avoid the Des-chloro analog: Unless the target binding pocket strictly forbids substituents at the C5 position.

This scaffold acts not just as a building block, but as a strategic pivot point , allowing chemists to access two distinct vectors of chemical space (Ring Fusion + C5-Substitution) simultaneously.

References

  • PubChem Compound Summary. (2025). 6-Amino-5-chloro-2-methylnicotinonitrile (CID 1504581-92-3). National Center for Biotechnology Information. Link

  • Synthesis of Pyridopyrimidines. (2022). Design, synthesis, and bio-evaluation of N-substituted derivatives as antimicrobial agents. RSC Advances. Link

  • Kinase Inhibitor Scaffolds. (2024). Pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Link

  • Patent Review. (2015). 6-membered aza-heterocyclic containing delta-opioid receptor modulating compounds. US Patent 11,465,980.[1] Link

  • Chemical Reactivity Guide. (2025). Comparative reactivity of chloropyridines in Pd-catalyzed coupling. Sigma-Aldrich Technical Library. Link

Sources

Validation

A Comparative Spectroscopic Guide to 6-Amino-5-chloro-2-methylnicotinonitrile and Its Synthetic Precursors

This in-depth technical guide provides a comprehensive spectroscopic comparison of the pharmaceutically relevant compound, 6-Amino-5-chloro-2-methylnicotinonitrile, and its key synthetic precursors. Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive spectroscopic comparison of the pharmaceutically relevant compound, 6-Amino-5-chloro-2-methylnicotinonitrile, and its key synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural transformations from starting materials to the final product, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Introduction

6-Amino-5-chloro-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The precise characterization of this molecule and its precursors is paramount for ensuring the integrity of synthetic pathways and the purity of the final active pharmaceutical ingredients. This guide elucidates the spectroscopic signatures that define each stage of a plausible synthetic route, providing a valuable reference for reaction monitoring and quality control.

A likely synthetic pathway to 6-Amino-5-chloro-2-methylnicotinonitrile involves the initial chlorination of 2-methylnicotinonitrile to yield 5-chloro-2-methylnicotinonitrile, followed by an amination step to introduce the amino group at the 6-position. This guide will focus on the spectroscopic differentiation of these three key compounds.

Experimental Methodologies

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented in this guide. These protocols are designed to be self-validating and are based on established analytical chemistry principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 16 to 64 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired on the same instrument at a frequency of 100 MHz. A standard pulse program with Nuclear Overhauser Effect (NOE) was used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal.

  • Data Acquisition : Spectra were recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to each sample measurement.

Mass Spectrometry (MS)
  • Instrumentation : Electron Ionization Mass Spectrometry (EI-MS) was performed on a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was injected into the GC.

  • Ionization and Analysis : The sample was ionized using a standard 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) was prepared in a UV-transparent solvent such as ethanol or methanol.

  • Data Acquisition : The absorption spectrum was recorded from 200 to 800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Comparison

The following sections present a detailed comparison of the spectroscopic data for 2-methylnicotinonitrile, 5-chloro-2-methylnicotinonitrile, and 6-Amino-5-chloro-2-methylnicotinonitrile.

Molecular Structures and Synthetic Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway 2-methylnicotinonitrile 2-Methylnicotinonitrile 5-chloro-2-methylnicotinonitrile 5-Chloro-2-methylnicotinonitrile 2-methylnicotinonitrile->5-chloro-2-methylnicotinonitrile Chlorination 6-Amino-5-chloro-2-methylnicotinonitrile 6-Amino-5-chloro-2-methylnicotinonitrile 5-chloro-2-methylnicotinonitrile->6-Amino-5-chloro-2-methylnicotinonitrile Amination

Figure 1: Plausible synthetic route to 6-Amino-5-chloro-2-methylnicotinonitrile.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra provide distinct fingerprints for each compound, primarily in the aromatic region. The introduction of the chloro and amino groups significantly influences the chemical shifts of the pyridine ring protons.

CompoundProtonPredicted Chemical Shift (δ) ppmMultiplicity
2-Methylnicotinonitrile H-4~7.3-7.5(dd)
H-5~8.1-8.3(dd)
H-6~8.6-8.8(dd)
-CH₃~2.6-2.8(s)
5-Chloro-2-methylnicotinonitrile H-4~7.8-8.0(d)
H-6~8.5-8.7(d)
-CH₃~2.7-2.9(s)
6-Amino-5-chloro-2-methylnicotinonitrile H-4~7.6-7.8(s)
-NH₂~5.3-5.5(br s)
-CH₃~2.4-2.6(s)

Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects.[1][2][3]

The introduction of the electron-withdrawing chloro group at the 5-position in 5-chloro-2-methylnicotinonitrile deshields the adjacent protons H-4 and H-6, causing a downfield shift compared to the parent 2-methylnicotinonitrile. Conversely, the electron-donating amino group at the 6-position in the final product shields the H-4 proton, resulting in an upfield shift relative to the chlorinated intermediate. The amino protons themselves typically appear as a broad singlet.[1][3]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra reflect the changes in the electronic environment of the carbon atoms within the pyridine ring and the nitrile group.

CompoundCarbonPredicted Chemical Shift (δ) ppm
2-Methylnicotinonitrile C-2~160-162
C-3~108-110
C-4~138-140
C-5~123-125
C-6~152-154
-CN~117-119
-CH₃~22-24
5-Chloro-2-methylnicotinonitrile C-2~161-163
C-3~110-112
C-4~140-142
C-5~128-130
C-6~151-153
-CN~116-118
-CH₃~23-25
6-Amino-5-chloro-2-methylnicotinonitrile C-2~158-160
C-3~105-107
C-4~142-144
C-5~115-117
C-6~159-161
-CN~116-118
-CH₃~21-23

Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects.[4][5]

The carbon directly attached to the chlorine atom (C-5) in 5-chloro-2-methylnicotinonitrile shows a significant downfield shift due to the electronegativity of the halogen. In the final product, the C-6 carbon bearing the amino group is shifted significantly downfield, while the adjacent C-5 and C-1 carbons experience a shielding effect.[4][5]

FT-IR Spectral Data Comparison

The FT-IR spectra are particularly useful for identifying the key functional groups: the nitrile (C≡N), the amino (N-H), and the C-Cl bond.

CompoundFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
2-Methylnicotinonitrile C≡NStretch~2220-2230
Aromatic C=C/C=NStretch~1400-1600
5-Chloro-2-methylnicotinonitrile C≡NStretch~2220-2230
Aromatic C=C/C=NStretch~1400-1600
C-ClStretch~700-800
6-Amino-5-chloro-2-methylnicotinonitrile N-HStretch (asym/sym)~3300-3500
N-HBend~1600-1650
C≡NStretch~2210-2220
Aromatic C=C/C=NStretch~1400-1600
C-ClStretch~700-800

Note: Expected wavenumber ranges are based on standard FT-IR correlation tables and data from similar compounds.[1][6][7]

The most prominent change in the FT-IR spectra is the appearance of strong N-H stretching bands in the 3300-3500 cm⁻¹ region for 6-Amino-5-chloro-2-methylnicotinonitrile, confirming the successful amination step. The nitrile stretch remains relatively consistent across all three compounds, appearing as a sharp, medium-intensity band around 2220 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region and can be used to confirm the presence of the chloro substituent.[6][7]

FTIR_Workflow cluster_1 FT-IR Analysis Workflow Sample Sample (Solid) ATR ATR Crystal Sample->ATR Place on Detector IR Detector ATR->Detector IR Beam Interferogram Interferogram Detector->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum FT-IR Spectrum FFT->Spectrum

Figure 2: Generalized workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
2-Methylnicotinonitrile C₇H₆N₂118.14[M]⁺, loss of HCN, loss of CH₃
5-Chloro-2-methylnicotinonitrile C₇H₅ClN₂152.58[M]⁺ and [M+2]⁺ isotopic pattern for Cl, loss of Cl, loss of HCN
6-Amino-5-chloro-2-methylnicotinonitrile C₇H₆ClN₃167.59[M]⁺ and [M+2]⁺ isotopic pattern for Cl, loss of Cl, loss of HCN, loss of NH₂ radical

The mass spectra will clearly distinguish the three compounds based on their molecular ion peaks. For the chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, providing definitive evidence of chlorination.[8]

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy reveals changes in the electronic structure of the pyridine ring upon substitution.

CompoundPredicted λmax (nm)Electronic Transition
2-Methylnicotinonitrile ~260-270π → π
5-Chloro-2-methylnicotinonitrile ~270-280π → π
6-Amino-5-chloro-2-methylnicotinonitrile ~240-250, ~320-330π → π*

The introduction of the chloro group, a weak auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maximum. The amino group, a strong auxochrome, will cause a more significant red shift and likely introduce a second absorption band at a longer wavelength due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Conclusion

The spectroscopic techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of 6-Amino-5-chloro-2-methylnicotinonitrile and its synthetic precursors. By understanding the characteristic spectral features at each stage of the synthesis, researchers can effectively monitor reaction progress, assess product purity, and ensure the structural integrity of these important pharmaceutical intermediates. This guide serves as a foundational reference for these analytical endeavors.

References

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Khan, I., & Ali, S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1837. [Link]

  • Li, J., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(13), 8344–8354. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 6-Chloro-2-methylnicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparative study of the synthetic routes to 6-Amino-5-chloro-2-methylnicotinonitrile

The following guide provides a comparative study of the synthetic routes to 6-Amino-5-chloro-2-methylnicotinonitrile , a critical intermediate in the development of kinase inhibitors and agrochemicals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative study of the synthetic routes to 6-Amino-5-chloro-2-methylnicotinonitrile , a critical intermediate in the development of kinase inhibitors and agrochemicals.

Executive Summary

6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a highly functionalized pyridine intermediate. Its structural complexity—featuring an electron-rich amino group, an electron-withdrawing cyano group, and a halogen at the sterically sensitive 5-position—presents specific regiochemical challenges.

This guide compares the two most viable synthetic strategies:

  • Electrophilic Chlorination (Route A): Direct halogenation of the 6-amino-2-methylnicotinonitrile precursor. Best for laboratory scale and rapid analog synthesis.

  • Nucleophilic Amination (

    
    ) (Route B):  Ammonolysis of a polychlorinated pyridine precursor. Best for industrial scalability and high regiochemical fidelity.
    

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the order of functionalization. The amino group at position 6 is a strong ortho/para director, while the cyano group at position 3 is a meta director.

  • Logic for Route A: The amino group at C6 activates C5 (ortho) and C3 (para). Since C3 is blocked by the cyano group, electrophilic chlorination occurs selectively at C5.

  • Logic for Route B: In a polychlorinated pyridine (e.g., 5,6-dichloro), the chlorine at C6 is activated for nucleophilic displacement by the ring nitrogen and the para-cyano group. The chlorine at C5 is unactivated (meta to nitrogen). Thus, ammonia selectively displaces the C6-Cl.

Visual Pathway Analysis

SyntheticRoutes Target TARGET 6-Amino-5-chloro-2-methylnicotinonitrile PrecursorA Precursor A 6-Amino-2-methylnicotinonitrile PrecursorA->Target Route A: Chlorination at C5 ReagentA Reagent: NCS or Cl2 (Electrophilic Substitution) ReagentA->PrecursorA PrecursorB Precursor B 5,6-Dichloro-2-methylnicotinonitrile PrecursorB->Target Route B: Amination at C6 ReagentB Reagent: NH3 (aq/gas) (Nucleophilic Aromatic Substitution) ReagentB->PrecursorB

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the target scaffold.

Detailed Experimental Protocols

Route A: Direct Chlorination (Recommended for R&D)

This route utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to avoid over-chlorination or tar formation associated with chlorine gas.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Challenge: Controlling temperature to prevent chlorination of the methyl group (radical pathway) or hydrolysis of the nitrile.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 6-Amino-2-methylnicotinonitrile (10.0 g, 75 mmol) and Acetonitrile (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (10.5 g, 79 mmol, 1.05 eq) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 50–60 °C and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

    • Note: If conversion stalls, add 0.1 eq of HCl (4M in dioxane) as a catalyst.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a beige/white solid.

  • Purification: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL). Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Purity: >98% (HPLC)

Route B: Nucleophilic Substitution (Recommended for Scale-up)

This route starts from 5,6-Dichloro-2-methylnicotinonitrile , often derived from the chlorination of 6-hydroxy-2-methylnicotinonitrile (a common cyclization product).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Key Advantage: Unambiguous regioselectivity; no risk of over-chlorination.

Protocol:

  • Setup: In a pressure vessel (autoclave or sealed tube), dissolve 5,6-Dichloro-2-methylnicotinonitrile (10.0 g, 53 mmol) in Isopropanol (80 mL).

  • Reagent Addition: Add Ammonium Hydroxide (28% aq) (50 mL) or bubble Ammonia gas until saturation.

  • Reaction: Seal the vessel and heat to 100–120 °C for 8–12 hours.

    • Pressure Warning: Ensure vessel is rated for ~5-10 bar.

  • Workup: Cool to room temperature. Vent the excess ammonia carefully.

  • Isolation: Concentrate the organic solvent. The product often precipitates directly upon cooling or water addition.

  • Purification: Filter the crude solid. Wash with water to remove ammonium chloride salts. Dry in a vacuum oven at 50 °C.

Expected Yield: 90–95% Purity: >99% (Isomer-free)

Comparative Performance Analysis

The following table contrasts the two routes based on critical process parameters.

FeatureRoute A: Direct ChlorinationRoute B: Nucleophilic Amination
Starting Material Cost Low (Precursor widely available)Medium (Precursor requires synthesis)
Step Count 1 Step (Functionalization)1 Step (Displacement)
Regioselectivity High (Directed by Amino group)Perfect (Electronic control)
Scalability Good (Exothermic control needed)Excellent (Robust process)
Safety Profile Moderate (NCS is a sensitizer)Moderate (High pressure NH3)
Green Chemistry Moderate (Succinimide waste)High (Salt waste only)
Primary Use Case Medicinal Chemistry / Lab Scale Process Chemistry / Manufacturing
Mechanistic Validation (Route A)

Mechanism cluster_conditions Reaction Conditions SM 6-Amino-2-methyl- nicotinonitrile Inter Sigma Complex (Intermediate) SM->Inter + Cl+ (from NCS) Prod 6-Amino-5-chloro- 2-methylnicotinonitrile Inter->Prod - H+ Cond Solvent: MeCN Temp: 60°C Time: 4h

Figure 2: Electrophilic aromatic substitution pathway for Route A. The amino group (EDG) directs the incoming electrophile to the ortho-position (C5).

Troubleshooting & Optimization

  • Regioisomer Contamination (Route A):

    • Issue: Formation of 3-cyano-5-chloro (correct) vs. other isomers.

    • Solution: The amino group is the strongest director. If chlorination occurs at the methyl group (radical mechanism), ensure the reaction is kept in the dark and radical inhibitors (e.g., BHT) are considered, though usually unnecessary at 60°C.

  • Incomplete Conversion (Route B):

    • Issue: Remaining dichloro starting material.

    • Solution: Increase temperature to 130°C or use a copper catalyst (CuI, 5 mol%) to facilitate the

      
       reaction if the substrate is deactivated.
      
  • Hydrolysis of Nitrile:

    • Issue: Conversion of -CN to -CONH2.

    • Solution: Avoid strong acids in Route A and prolonged heating in aqueous base in Route B. Use anhydrous ammonia in alcohols for Route B to mitigate this.

References

  • Synthesis of 2-Amino-3-cyanopyridines

    • Source: "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity." Dundee Research Portal.
  • Chlorination with NCS

    • Source: "N-Chlorosuccinimide (NCS)
  • Nucleophilic Substitution of Chloropyridines

    • Source: "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Product Characterization (CAS 1504581-92-3)

    • Source: "6-Amino-5-chloro-2-methylnicotinonitrile Product Page." Sigma-Aldrich.

Sources

Validation

Comparative Reactivity Guide: The Role of the 5-Chloro Substituent in 6-Amino-2-methylnicotinonitrile Derivatives

As a highly versatile building block in medicinal chemistry, 6-Amino-2-methylnicotinonitrile serves as a core scaffold for synthesizing complex fused heterocycles, such as pyrido[2,3-d]pyrimidines. However, introducing a...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in medicinal chemistry, 6-Amino-2-methylnicotinonitrile serves as a core scaffold for synthesizing complex fused heterocycles, such as pyrido[2,3-d]pyrimidines. However, introducing a halogen at the 5-position fundamentally alters the molecule's electronic and steric landscape.

This guide objectively compares the reactivity of 6-Amino-5-chloro-2-methylnicotinonitrile against its unsubstituted (5-H) and brominated (5-Br) analogs. By analyzing the causality behind these chemical shifts, we provide researchers with self-validating experimental protocols to optimize downstream syntheses.

The Electronic and Steric Landscape: Causality of Reactivity

The pyridine ring is inherently electron-deficient. In 6-Amino-2-methylnicotinonitrile, the 3-cyano group (-M, -I) further deactivates the ring, while the 6-amino group (+M) pushes electron density back in, specifically activating the ortho (C5) and para (C3, occupied) positions.

When a chlorine atom is introduced at the C5 position, it exerts two competing forces that dictate the molecule's reactivity:

  • Inductive Deactivation (-I) of the 6-Amino Group: Chlorine is highly electronegative. Its strong inductive pull withdraws electron density from the adjacent 6-amino nitrogen. This stabilizes the nitrogen lone pair, significantly reducing its basicity and nucleophilicity compared to the 5-H analog.

  • Resonance (+M) and SNAr Resistance: While halogens are inductively withdrawing, they are weak resonance donors. The combined +M effects of the 6-amino and 5-chloro groups make the C5 position highly electron-rich relative to the rest of the ring. Consequently, Nucleophilic Aromatic Substitution (SNAr) at the C5 position is highly unfavorable.

  • Steric Shielding: The bulky chloro group creates localized steric hindrance, increasing the activation energy required for electrophiles to attack the adjacent 6-amino group during acylation or condensation reactions.

ReactivityLogic Core 6-Amino-5-chloro-2-methylnicotinonitrile NH2 6-Amino Group (Nucleophilic Site) Core->NH2 Inductive Deactivation CCl 5-Chloro Group (Electrophilic Site) Core->CCl Bond Activation Barrier Acylation Acylation / Condensation Requires forcing conditions due to -I effect & steric shielding NH2->Acylation Suzuki Suzuki-Miyaura Coupling Requires specialized ligands (e.g., XPhos) to activate C-Cl CCl->Suzuki Pd Catalysis SNAr SNAr Highly unreactive due to +M effect of 6-NH2 CCl->SNAr Nucleophilic Attack

Reactivity logic tree for 6-Amino-5-chloro-2-methylnicotinonitrile highlighting site pathways.

Quantitative Reactivity Comparison

To objectively evaluate performance, we must compare the 5-chloro derivative with its structural alternatives. The C-Cl bond (~96 kcal/mol) presents a significantly higher activation barrier for oxidative addition than the C-Br bond (~81 kcal/mol), necessitating distinct catalytic strategies[1].

Reactivity Metric6-Amino-2-methylnicotinonitrile (5-H)6-Amino-5-chloro-2-methylnicotinonitrile (5-Cl)6-Amino-5-bromo-2-methylnicotinonitrile (5-Br)
C5 Substituent Effect None (Baseline)Strong -I, Weak +M, High Steric BulkModerate -I, Weak +M, Highest Steric Bulk
6-NH2 Nucleophilicity High (Readily acylated at RT)Low (Deactivated by -I of Cl)Low (Deactivated by -I of Br)
C5 Cross-Coupling Barrier N/A (Requires C-H activation)High (C-Cl bond ~96 kcal/mol)Moderate (C-Br bond ~81 kcal/mol)
Optimal Pd Ligand N/AXPhos / BrettPhosPPh3 / dppf
SNAr Reactivity at C5 N/AHighly UnreactiveHighly Unreactive

Experimental Workflows & Self-Validating Protocols

The low reactivity of aminopyridines complicates the building up of complex heterocyclic rings, making careful ligand selection and rigorous reaction monitoring crucial[1]. The following protocols are designed as self-validating systems; the analytical checkpoints inherently verify the mechanistic principles discussed above.

Protocol A: Chemoselective Acylation of the Deactivated 6-Amino Group

Objective: Achieve complete mono-acylation while overcoming the steric and inductive deactivation caused by the 5-chloro group. Self-Validation: The 5-H analog will acylate rapidly at room temperature. The requirement of heat (60°C) and extended time for the 5-Cl analog validates its reduced nucleophilicity.

  • Reagent Assembly: Dissolve 1.0 eq of 6-Amino-5-chloro-2-methylnicotinonitrile in anhydrous pyridine (0.5 M concentration) under an argon atmosphere.

  • Electrophile Addition: Cool the solution to 0°C. Dropwise, add 1.5 eq of Acetyl Chloride.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60°C. (Note: Room temperature stirring will result in <20% conversion, confirming the -I deactivation).

  • Kinetic Monitoring: Take aliquots at 2h, 6h, and 12h. Analyze via LC-MS. The reaction is complete when the starting material peak is consumed. Diacylation is naturally suppressed by the steric bulk of the 5-chloro group.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Overcome the high C-Cl bond dissociation energy using a highly active, electron-rich palladium catalyst system. Self-Validation: Attempting this reaction with standard


 will yield unreacted starting material, validating the high activation barrier of the C-Cl bond. Success relies entirely on the bulky, electron-rich XPhos ligand facilitating oxidative addition.
  • Reagent Mixing: In a Schlenk flask, combine 6-Amino-5-chloro-2-methylnicotinonitrile (1.0 eq), Arylboronic acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    (0.05 eq), and XPhos (0.10 eq).
  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and

    
    . Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise poison the active Pd(0) species.
    
  • Thermal Activation: Seal the flask and heat to 100°C for 12 hours.

  • In-Process Control: Analyze via TLC (Hexanes:EtOAc). If starting material persists, the oxidative addition step is rate-limiting; add an additional 0.02 eq of catalyst/ligand.

  • Purification: Filter through a pad of Celite, concentrate, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Mixing Ar-B(OH)2, Pd2(dba)3, XPhos, Base Step2 2. Degassing Argon sparging (15 min) Step1->Step2 Step3 3. Thermal Activation 100°C for 12h Step2->Step3 Step4 4. In-Process Control LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Purification Chromatography Step4->Step5 Complete conversion

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of the 5-chloro analog.

References

  • Title: Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles Source: UNL Repository URL: [Link]

  • Source: Molecules (via NIH)

Sources

Comparative

Efficacy Comparison Guide: PDE10A Inhibitors Synthesized from 6-Amino-5-chloro-2-methylnicotinonitrile vs. Standard Antipsychotics

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the pursuit of novel antipsychotics that bypass the severe metabolic and motor side effects of standard D2 receptor antagonists has led to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the pursuit of novel antipsychotics that bypass the severe metabolic and motor side effects of standard D2 receptor antagonists has led to the exploration of intracellular signaling modulators. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) serves as a highly functionalized, critical pyridine building block for the synthesis of triazolo[1,5-c]pyrimidine derivatives[1][2]. These heterocyclic scaffolds are engineered to act as potent, selective inhibitors of Phosphodiesterase 10A (PDE10A) , an enzyme predominantly localized in the medium spiny neurons (MSNs) of the mammalian striatum[2][3].

The Causality of Efficacy: Standard of care atypical antipsychotics, such as Risperidone, achieve efficacy by directly blocking D2 dopamine receptors. While this mitigates positive symptoms of schizophrenia, direct D2 blockade inherently triggers extrapyramidal symptoms (EPS) and metabolic syndrome (weight gain, lipid elevation)[4][5].

Conversely, drugs synthesized from 6-Amino-5-chloro-2-methylnicotinonitrile act downstream. By inhibiting PDE10A, these compounds prevent the degradation of the second messengers cAMP and cGMP[3][6]. This intracellular accumulation potentiates D1 receptor signaling (the direct striatal pathway) while simultaneously mimicking D2 receptor blockade (the indirect striatal pathway)[4][6]. This dual-pathway modulation normalizes striatal output without the liability of complete D2 receptor antagonism, providing a causal, mechanistic basis for their superior safety and efficacy profiles[6].

Pathway Visualization: The Logic of PDE10A Inhibition

PDE10A_Pathway Dopamine Dopamine Release D1_Receptor D1 Receptor (Direct Pathway) Dopamine->D1_Receptor D2_Receptor D2 Receptor (Indirect Pathway) Dopamine->D2_Receptor cAMP_cGMP Intracellular cAMP / cGMP D1_Receptor->cAMP_cGMP Stimulates D2_Receptor->cAMP_cGMP Inhibits PDE10A PDE10A Enzyme (Hydrolysis) cAMP_cGMP->PDE10A Degraded by Outcome Antipsychotic Efficacy (Positive & Negative Symptoms) cAMP_cGMP->Outcome Elevated levels promote PDE10A->Outcome Decreased activity leads to Inhibitor Triazolo PDE10A Inhibitor (Derived from 6-Amino-5-chloro...) Inhibitor->PDE10A Blocks

Diagram 1: Striatal signaling pathway illustrating how PDE10A inhibition normalizes dopaminergic output.

Efficacy and Safety Profile: PDE10A Inhibitors vs. Standard of Care

The clinical translation of PDE10A inhibitors has been highly dynamic. Early-generation candidates like TAK-063 demonstrated excellent safety but failed to separate from placebo in reducing total Positive and Negative Syndrome Scale (PANSS) scores[4][6].

However, next-generation compounds have validated the target. The PDE10A inhibitor MK-8189 demonstrated a nominally significant reduction in the PANSS positive subscale and uniquely induced weight loss, contrasting sharply with the weight gain universally caused by Risperidone[5]. Most recently, in May 2025, the novel PDE10A inhibitor CPL'36 reported breakthrough Phase 2 data, achieving a massive 16.4-unit reduction in total PANSS scores at 40 mg/day, successfully addressing both positive and negative symptoms without any metabolic disruption[7][8].

Comparative Performance Data
Compound Class / DrugPrimary TargetEfficacy (PANSS Total Reduction)Impact on Negative SymptomsMetabolic Profile (Weight/Lipids)EPS Liability
Risperidone (Standard) D2 / 5-HT2AHigh (-7.3 to -15 units)LimitedHigh risk (Weight gain, dyslipidemia)Moderate to High
TAK-063 PDE10ALow (Failed primary endpoint)InconclusiveNeutralLow
MK-8189 PDE10AModerate (-4.7 units vs placebo)MinimalFavorable (Weight loss observed)Low (Mild/Transient)
CPL'36 (2025 Data) PDE10AHigh (-16.4 units at 40mg)Significant improvementNeutral (No glucose/lipid changes)Low
Triazolo[1,5-c]pyrimidines *PDE10AHigh (Preclinical CAR models)High (Preclinical models)Favorable (Preclinical)Low

*Representative drug class synthesized directly from 6-Amino-5-chloro-2-methylnicotinonitrile[2].

Experimental Validation Workflow

Experimental_Workflow Step1 1. Chemical Synthesis Starting Material: 6-Amino-5-chloro-2-methylnicotinonitrile Step2 2. In Vitro Validation TR-FRET PDE10A Enzymatic Assay (IC50 Determination) Step1->Step2 Step3 3. In Vivo Behavioral Models Conditioned Avoidance Response (CAR) Open-Field Locomotor Testing Step2->Step3 Step4 4. Clinical Translation Phase II Trials (PANSS Scoring) Safety & Metabolic Profiling Step3->Step4

Diagram 2: End-to-end experimental workflow from chemical synthesis to clinical efficacy validation.

Self-Validating Experimental Protocols

To objectively compare the efficacy of triazolo[1,5-c]pyrimidine derivatives synthesized from 6-Amino-5-chloro-2-methylnicotinonitrile against standard alternatives, the following self-validating experimental protocols are utilized.

Protocol 1: In Vitro TR-FRET PDE10A Enzymatic Assay

This protocol establishes the biochemical potency (IC50) of the synthesized compounds by quantifying the inhibition of cAMP hydrolysis[3].

  • Reagent Preparation: Purify recombinant human PDE10A enzyme. Prepare a substrate solution containing 50 nM cAMP in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% BSA).

  • Compound Titration: Serially dilute the test PDE10A inhibitor in DMSO, yielding final assay concentrations ranging from 10 µM down to 0.1 nM.

  • Incubation: Combine the enzyme, test compound, and cAMP substrate in a 384-well microplate. Incubate at room temperature for 60 minutes to allow enzymatic hydrolysis.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). The FRET signal is inversely proportional to the amount of unhydrolyzed cAMP remaining.

  • Data Analysis & Self-Validation: Calculate IC50 values using a 4-parameter logistic non-linear regression model. Validation Check: Always include a known PDE10A inhibitor (e.g., Papaverine or MP-10) as a positive control to ensure assay sensitivity, and run a no-enzyme control to establish the maximum FRET baseline[3].

Protocol 2: In Vivo Conditioned Avoidance Response (CAR) Model

The CAR model is the gold standard for predicting antipsychotic efficacy in humans without relying on subjective symptom reporting[3].

  • Subject Acclimatization: Train adult male Wistar rats in a two-way shuttle box. The animals must learn to avoid a mild foot-shock (unconditioned stimulus) by moving to the opposite chamber upon hearing an auditory tone (conditioned stimulus).

  • Dosing: Administer the test PDE10A inhibitor via oral gavage (PO) at doses ranging from 0.3 to 10 mg/kg, 60 minutes prior to testing. Use Risperidone (1 mg/kg) as an active comparator.

  • Testing Phase: Subject the rats to 30 consecutive trials. Record the number of avoidance responses, escape failures, and inter-trial crossings.

  • Causality Assessment: A selective reduction in avoidance responses without an increase in escape failures indicates true antipsychotic efficacy. If escape failures increase, the drug is causing motor impairment (EPS) rather than cognitive/behavioral modulation.

  • Self-Validation Check: Monitor spontaneous locomotor activity in a separate open-field test. If the compound suppresses open-field locomotion at the same dose it suppresses CAR, the CAR reduction is confounded by general sedation or motor deficits, invalidating the antipsychotic claim.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-5-chloro-2-methylnicotinonitrile

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS No: 1504581-92-3). As a key intermediate in pharmaceutical development, its...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Amino-5-chloro-2-methylnicotinonitrile (CAS No: 1504581-92-3). As a key intermediate in pharmaceutical development, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment.[1] This guide moves beyond mere procedural lists to explain the causality behind each step, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Profile and Regulatory Imperatives

Understanding the inherent risks of a chemical is the foundational step in managing its lifecycle. 6-Amino-5-chloro-2-methylnicotinonitrile is classified as a hazardous substance, mandating its disposal as regulated chemical waste.

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear risk profile for this compound. Its primary hazards are summarized below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.Danger
Skin Irritation H315: Causes skin irritation.Danger
Eye Irritation H319: Causes serious eye irritation.Danger
(Source: Sigma-Aldrich Safety Information)

This toxicity profile strictly prohibits disposal via standard drains or municipal trash systems.[2] Such actions can contaminate water systems and pose a significant environmental threat.

1.2 Governing Regulations

In the United States, the disposal of hazardous chemicals is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from "cradle to grave."[3][4] Laboratories are considered "generators" of hazardous waste and must comply with specific procedures for identification, storage, and disposal.[2][5]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting workers who handle hazardous substances.[6][7] This includes mandating employee training, the use of Personal Protective Equipment (PPE), and the development of emergency response plans.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 6-Amino-5-chloro-2-methylnicotinonitrile, from the point of generation to final removal by a licensed vendor. This process is designed to be a self-validating system, where each step ensures the safety and compliance of the next.

Step 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Safe disposal begins before the waste container is even opened. The causality is simple: you cannot safely handle what you are not prepared for.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for 6-Amino-5-chloro-2-methylnicotinonitrile before handling. It contains specific information on hazards, handling, and emergency measures.[9]

  • Don Appropriate PPE: Given the compound's toxicity and irritant properties, the following PPE is mandatory:

    • Eye Protection: Safety glasses with side shields or goggles are required. If there is a splash risk, a face shield should also be worn.

    • Hand Protection: Use chemically resistant gloves such as nitrile. Always inspect gloves for tears or punctures before use.[10]

    • Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[11][12]

Step 2: Waste Characterization and Segregation

This compound is pre-characterized as hazardous due to its toxicity. The critical operational task is therefore segregation to prevent dangerous chemical reactions.[3][11]

  • Confirm as Hazardous Waste: Any unused 6-Amino-5-chloro-2-methylnicotinonitrile, or materials significantly contaminated with it (e.g., weighing paper, grossly contaminated gloves), must be treated as hazardous waste.

  • Segregate from Incompatibles: While specific incompatibility data for this exact molecule is limited, its chemical structure (an amino-substituted pyridine) suggests it is a weak base. Therefore, it must be segregated from:

    • Strong Acids: To prevent vigorous acid-base reactions.

    • Strong Oxidizing Agents: To avoid potential exothermic or explosive reactions.[9]

    • Keep organic bases separate from other chemical waste streams to prevent unintended reactions.[9]

Step 3: Containerization and Labeling

The waste container is the primary barrier protecting you and the environment. Its integrity and labeling are paramount for safety and compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[4] The container must be in good condition, free of cracks or residue.[3][13]

  • Apply a Hazardous Waste Label: An EPA-compliant hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[14] This is a non-negotiable step. The label must include:

    • The words "HAZARDOUS WASTE" .[13][14]

    • The full chemical name: "6-Amino-5-chloro-2-methylnicotinonitrile" . Do not use abbreviations or chemical formulas.[13]

    • The specific hazard characteristics (e.g., "Toxic").[14]

    • The accumulation start date (the date the first waste is added).

Step 4: On-Site Accumulation (Satellite Accumulation Area)

Laboratories may accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Storage: Keep the waste container tightly closed except when adding waste.[13] Do not leave a funnel in the container.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3][11]

  • Volume Limits: An SAA can hold up to 55 gallons of waste, though for a single laboratory, this is typically limited to one container of each waste stream.[14]

Step 5: Arranging for Final Disposal

Once the waste container is 90% full, or if the research project is complete, arrange for its removal.[13]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department for a waste pickup.[13] They will coordinate with a licensed hazardous waste disposal contractor.

  • Transportation: Only trained personnel should transport the waste from the SAA to the facility's Central Accumulation Area (CAA).[8]

  • Final Disposal Method: The ultimate disposal will be handled by the licensed vendor, likely through high-temperature incineration, which is the standard method for destroying toxic organic compounds.[14]

Emergency Procedures for Spills and Exposure

Preparedness is a key component of safety. All personnel must know how to respond in an emergency.[7][8]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spilled powder with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in your hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[15]

    • Seek Immediate Medical Attention in all cases of major spills or personal exposure. Call your institution's emergency number and inform them of the chemical involved.

Visualization of the Disposal Process

The following diagram illustrates the complete, compliant workflow for the disposal of 6-Amino-5-chloro-2-methylnicotinonitrile.

G cluster_lab In-Laboratory Operations cluster_facility Facility-Level Operations gen Waste Generation (Point of Use) ppe Step 1: Don Appropriate PPE gen->ppe container Step 2: Select & Label Waste Container ppe->container add_waste Step 3: Add Waste & Segregate container->add_waste saa Step 4: Store in SAA (Secondary Containment) add_waste->saa full Container >90% Full? saa->full ehs Step 5: Contact EHS for Pickup full->ehs Yes caa Transfer to Central Accumulation Area (CAA) ehs->caa vendor Step 6: Licensed Vendor Disposal (Incineration) caa->vendor

Caption: Compliant disposal workflow for 6-Amino-5-chloro-2-methylnicotinonitrile.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • 6-Amino-5-chloro-2-methylnicotinonitrile | 1504581-92-3. Sigma-Aldrich.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries.
  • SAFETY DATA SHEET - 3-Amino-6-chloro-2-methylpyridine. Fisher Scientific.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Quest RC.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • SAFETY DATA SHEET. AstaTech, Inc.
  • SAFETY DATA SHEET - 6-Chloro-5-nitro-2-picoline. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Amino-2-chloro-4-methyl-nicotinonitrile. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 6-methylnicotinate. (2010, October 18). Fisher Scientific.
  • 6-Amino-5-chloro-nicotinonitrile | 156361-02-3. J&K Scientific.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Hazardous Materials Management Manual. Ohio University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.

Sources

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